3,5-Cycloheptadien-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohepta-3,5-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-5-3-1-2-4-6-7/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNELZWLTCBQRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149915 | |
| Record name | 3,5-Cycloheptadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-65-9 | |
| Record name | 3,5-Cycloheptadien-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Cycloheptadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Cycloheptadien-1-one: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3,5-Cycloheptadien-1-one (CAS No. 1121-65-9). This seven-membered cyclic dienone is a versatile building block in organic synthesis, offering a unique combination of a reactive ketone functionality and a conjugated diene system. This document summarizes its physicochemical properties, spectroscopic data, and key synthetic and analytical methodologies. Particular emphasis is placed on its utility in cycloaddition reactions, a cornerstone of its synthetic applications. While direct involvement in biological signaling pathways has not been extensively reported, its structural motif is of interest in the synthesis of more complex molecules with potential biological activity.
Chemical Properties and Structure
This compound is a cyclic organic compound featuring a seven-membered ring with a ketone functional group and two conjugated carbon-carbon double bonds.[1] Its bifunctional nature, possessing both a nucleophilic carbonyl group and a diene system amenable to pericyclic reactions, makes it a valuable intermediate in organic synthesis.[2]
Physicochemical Properties
The key quantitative physicochemical properties of this compound are summarized in the table below. It is noteworthy that a specific melting point and detailed solubility data are not consistently reported in publicly available literature.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O | [3] |
| Molecular Weight | 108.1378 g/mol | [3] |
| CAS Number | 1121-65-9 | [3] |
| IUPAC Name | cyclohepta-3,5-dien-1-one | [3] |
| Boiling Point | 189.4 °C at 760 mmHg | [3] |
| Density | 1.008 g/cm³ | [3] |
| Refractive Index | 1.501 | [3] |
| Flash Point | 67.4 °C | [3] |
| Vapor Pressure | 0.571 mmHg at 25°C | [3] |
| Melting Point | Not Available | [3] |
| Solubility | Not Available | [3] |
Structural Information
The structure of this compound is characterized by its seven-membered ring. Key structural identifiers are provided below.
| Identifier | Value | Reference |
| SMILES | C1C=CC=CCC1=O | |
| InChI | InChI=1S/C7H8O/c8-7-5-3-1-2-4-6-7/h1-4H,5-6H2 | [4] |
| InChIKey | UNELZWLTCBQRGC-UHFFFAOYSA-N | [4] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in public spectral databases. However, based on its structure and data for analogous compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the olefinic protons in the range of 5.5-6.5 ppm and signals for the allylic and aliphatic methylene protons between 2.0 and 3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon in the downfield region (typically >190 ppm), along with signals for the sp² hybridized carbons of the double bonds (around 120-140 ppm) and the sp³ hybridized methylene carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the ketone, typically in the region of 1680-1700 cm⁻¹. C=C stretching vibrations for the conjugated diene would appear around 1600-1650 cm⁻¹, and C-H stretching vibrations for the sp² and sp³ carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak at m/z = 108. Key fragmentation patterns would likely involve the loss of CO (m/z = 80) and subsequent rearrangements or fragmentation of the seven-membered ring. A GC-MS spectrum is available in the PubChem database.[5]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are often found within the broader context of the synthesis of more complex molecules. Below are generalized methodologies based on literature precedents for similar compounds.
Synthesis
A common synthetic route to cycloheptadienones involves the ring expansion of bicyclic precursors. One such method is the acid-catalyzed rearrangement of bicyclo[3.2.0]hept-2-en-6-one derivatives.
Protocol: Acid-Catalyzed Rearrangement of a Bicyclo[3.2.0]hept-2-en-6-one Precursor
-
Precursor Preparation: The starting bicyclo[3.2.0]hept-2-en-6-one can be synthesized via a [2+2] cycloaddition reaction between cyclopentadiene and a suitable ketene or ketene equivalent.
-
Acid Treatment: The bicyclic ketone is dissolved in a strong acid, such as fluorosulfonic acid (FSO₃H) or concentrated sulfuric acid (H₂SO₄), at low temperature (typically -78 °C to 0 °C).
-
Rearrangement: The solution is stirred at the low temperature for a period of time, allowing for the rearrangement to the seven-membered ring system to occur. The progress of the reaction can be monitored by quenching aliquots and analyzing by GC-MS or NMR.
-
Quenching: The reaction mixture is carefully quenched by pouring it into a vigorously stirred slurry of sodium bicarbonate and ether at low temperature.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Purification
Purification of this compound is typically achieved through standard laboratory techniques.
Protocol: Purification by Column Chromatography
-
Adsorbent: Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is used as the mobile phase. A typical starting eluent system could be 9:1 hexane:ethyl acetate, with the polarity gradually increased to facilitate the elution of the product.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified this compound.
Analysis
The purity and identity of this compound can be confirmed using a combination of chromatographic and spectroscopic methods.
Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is suitable for the separation.
-
Temperature Program: A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum can be compared with library data for identification. The retention time from the gas chromatogram is also a key identifier.
Reactivity and Potential Applications
The reactivity of this compound is dominated by its conjugated diene system, making it a valuable participant in cycloaddition reactions, particularly the Diels-Alder reaction.
Diels-Alder Reaction
This compound can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a bicyclic adduct. This reaction is a powerful tool for the construction of complex polycyclic frameworks.
Generalized Experimental Workflow for a Diels-Alder Reaction
The following diagram illustrates a generalized workflow for a Diels-Alder reaction involving a generic diene and this compound as the dienophile.
References
An In-depth Technical Guide to 3,5-Cycloheptadien-1-one (CAS 1121-65-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Cycloheptadien-1-one (CAS Number: 1121-65-9), a seven-membered cyclic dienone. It details its chemical and physical properties, synthesis, and reactivity. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, summarizing key data and outlining experimental considerations.
Chemical and Physical Properties
This compound is a cyclic organic compound featuring a seven-membered ring with a conjugated system of two double bonds and a ketone functional group.[1] This combination of a carbonyl group and a conjugated diene system within a flexible seven-membered ring imparts bifunctional reactivity, making it a versatile intermediate in organic synthesis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1121-65-9 | [2] |
| Molecular Formula | C₇H₈O | [3] |
| Molecular Weight | 108.14 g/mol | [1] |
| Boiling Point | 189.4 °C at 760 mmHg | [3] |
| Density | 1.008 g/cm³ | [3] |
| Flash Point | 67.4 °C | [3] |
| Refractive Index | 1.501 | [3] |
| Appearance | Data not available | [1] |
| Solubility | Data not available | [3] |
Synthesis
A convenient synthesis of this compound has been reported in the scientific literature. While the full experimental text is not widely available, the synthesis is referenced in the Journal of the American Chemical Society. Researchers seeking to perform this synthesis should consult the original publication for detailed procedural information.
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive public spectra are limited, some mass spectrometry information is available.
Mass Spectrometry: A GC-MS spectrum of this compound is available in the PubChem database.[2] This can be used for identification purposes by comparing the fragmentation pattern with the reference spectrum.
Reactivity and Synthetic Applications
The unique structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules.[1]
-
Diels-Alder Reactions: The conjugated diene system can participate in pericyclic reactions, most notably the Diels-Alder reaction, allowing for the construction of bicyclic systems.[1]
-
Nucleophilic Addition: The carbonyl group serves as a site for nucleophilic attack, enabling a wide range of functional group transformations.[1]
-
Synthesis of Tropones: One of the notable applications of this compound is as a precursor in the synthesis of tropones.[1] Tropones are non-benzenoid aromatic compounds with a seven-membered ring that exhibit interesting chemical properties and biological activities.[1]
The following diagram illustrates the general reactivity of this compound:
Biological Activity and Toxicology
There is currently a significant lack of publicly available data on the biological activity and toxicological profile of this compound. While studies exist for other cyclic ketones and dienones, this information cannot be directly extrapolated to this specific compound.
Data Gap: Researchers and drug development professionals should exercise caution when handling this compound and should consider conducting appropriate in vitro and in vivo studies to assess its biological effects and potential toxicity before its use in any biological systems or as a precursor for pharmaceutical development.
Safety and Handling
Detailed safety and handling information specific to this compound is not comprehensively available. However, based on its chemical structure as an unsaturated ketone, standard laboratory safety precautions should be followed.
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.
The following workflow outlines a general approach for the safe handling and use of this compound in a research setting:
Conclusion
This compound is a valuable and versatile synthetic intermediate with potential applications in the synthesis of complex organic molecules, including tropones. While basic physical and chemical data are available, there is a notable lack of detailed experimental protocols for its synthesis in readily accessible literature, as well as a significant gap in spectroscopic, biological, and toxicological data. This guide serves as a foundational resource, and it is recommended that researchers generate the necessary analytical and safety data to ensure its safe and effective use in their work.
References
Physical properties of 3,5-Cycloheptadien-1-one (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3,5-Cycloheptadien-1-one, specifically its boiling point and density. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Physical Properties
This compound is a cyclic ketone with the molecular formula C₇H₈O. Understanding its physical properties is fundamental for its application in research and development, particularly in designing reaction conditions, purification procedures, and formulation strategies.
Data Presentation
The key physical properties of this compound are summarized in the table below for quick reference.
| Physical Property | Value | Conditions |
| Boiling Point | 189.4 °C | at 760 mmHg[1] |
| Density | 1.008 g/cm³ | Not specified, likely at standard temperature and pressure.[1] |
| Molecular Weight | 108.14 g/mol | |
| CAS Number | 1121-65-9 |
Experimental Protocols
While specific, detailed experimental protocols for the determination of the boiling point and density of this compound are not extensively published, standard methodologies for liquid organic compounds are applicable. The following sections outline generalized procedures that can be adapted for this purpose.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a precise determination of the boiling point of a small sample of this compound, the Siwoloboff method is a suitable micro-scale technique.
Methodology: Siwoloboff's Method
-
Sample Preparation: A small amount of this compound (a few drops) is placed into a small-diameter test tube (fusion tube).
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Capillary Inversion: A capillary tube, sealed at one end, is placed, open-end down, into the liquid in the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.
-
Heating: The heating bath is gently and gradually heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: Upon further heating, the vapor of the this compound will enter the capillary tube, causing a rapid and continuous stream of bubbles.
-
Boiling Point Determination: The heat source is then removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment. If the atmospheric pressure is not exactly 760 mmHg, a correction to the observed boiling point will be necessary to report the normal boiling point.
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid organic compound like this compound involves the use of a pycnometer or a volumetric flask.
Methodology: Using a Volumetric Flask
-
Mass of the Empty Flask: A clean and dry volumetric flask of a known volume (e.g., 10 mL or 25 mL) is accurately weighed on an analytical balance.
-
Mass of the Flask with the Sample: The volumetric flask is carefully filled with this compound up to the calibration mark. The flask is then reweighed.
-
Mass of the Sample: The mass of the this compound is determined by subtracting the mass of the empty flask from the mass of the flask filled with the sample.
-
Density Calculation: The density is calculated by dividing the mass of the sample by the known volume of the flask. It is crucial to perform this measurement at a constant and recorded temperature, as density is temperature-dependent.
Logical Relationships and Workflows
While specific signaling pathways for this compound are not well-documented, a generalized experimental workflow for the synthesis of a related compound, a cycloheptatriene, can provide a logical framework for researchers working with similar seven-membered ring structures. The following diagram illustrates a conceptual workflow for a rhodium-catalyzed ring expansion reaction, a common method for synthesizing such compounds.
References
A Technical Guide to 3,5-Cycloheptadien-1-one: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Cycloheptadien-1-one, a versatile seven-membered cyclic dienone. It details its molecular characteristics, provides a summary of its spectroscopic data, and outlines a common synthetic protocol. This document is intended to serve as a valuable resource for researchers in organic synthesis and professionals in the field of drug development who may utilize this compound as a key intermediate.
Core Molecular and Physical Properties
This compound is a cyclic organic compound featuring a seven-membered ring with a conjugated system of two carbon-carbon double bonds and a ketone functional group.[1] This unique combination of a carbonyl group and a conjugated diene system within a flexible seven-membered ring makes it a bifunctional and valuable intermediate in organic synthesis.[1] The carbonyl group can serve as a site for nucleophilic attack, while the diene system is capable of participating in various pericyclic reactions, such as Diels-Alder reactions.[1]
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₈O | [2][3] |
| Molecular Weight | 108.1378 g/mol | [2][3] |
| CAS Number | 1121-65-9 | [2][4][5] |
| Boiling Point | 189.4 °C at 760 mmHg | [2] |
| Density | 1.008 g/cm³ | [2] |
| Refractive Index | 1.501 | [2] |
| Flash Point | 67.4 °C | [2] |
Spectroscopic Data Summary
The structural characterization of this compound is supported by various spectroscopic techniques. A summary of available data is presented below.
| Spectroscopic Technique | Data Highlights |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A GC-MS spectrum is available for this compound, providing information on its fragmentation pattern and aiding in its identification.[4] |
| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | While specific spectral data for the isolated compound is not readily available in the provided search results, related structures such as substituted cyclohepta-1,4-dienes have been characterized by PMR spectroscopy.[6] |
| Infrared (IR) Spectroscopy | Detailed IR spectral data for this compound is not available in the immediate search results. However, the presence of a carbonyl group and C=C double bonds would be expected to give rise to characteristic strong absorption bands. |
Experimental Protocol: Synthesis of this compound
While specific biological signaling pathways involving this compound are not prominently documented in the scientific literature, its synthesis is a key process for its utilization as a chemical building block. The following diagram illustrates a generalized workflow for a potential synthesis, based on common organic chemistry transformations.
Caption: A generalized workflow for the synthesis of this compound.
A detailed experimental protocol for the synthesis of this compound has been reported in the Journal of the American Chemical Society.[6] While the full text is not provided, a general procedure would involve the selective oxidation of a suitable precursor like a cycloheptadienol or the rearrangement of a bicyclic system. The reaction progress would typically be monitored by techniques such as thin-layer chromatography (TLC), and the final product would be purified using methods like column chromatography.
Logical Relationships in Reactivity
The chemical reactivity of this compound is governed by its two primary functional groups: the ketone and the conjugated diene. The interplay of these groups dictates its synthetic utility.
Caption: Logical relationship between the functional groups and reactivity of this compound.
References
The Stereochemical Landscape of Substituted 3,5-Cycloheptadien-1-ones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,5-cycloheptadien-1-one scaffold is a seven-membered carbocyclic ring system that presents significant synthetic challenges and opportunities in medicinal chemistry and materials science. Its non-planar structure and the potential for multiple stereocenters make a thorough understanding of its stereochemistry paramount for the development of novel chemical entities with specific biological activities or material properties. This technical guide provides a comprehensive overview of the stereochemistry of substituted 3,5-cycloheptadien-1-ones, focusing on asymmetric synthesis, stereochemical characterization, and conformational analysis.
Asymmetric Synthesis of Substituted 3,5-Cycloheptadien-1-ones
The controlled introduction of chirality into the this compound framework is a key challenge. A recently developed and highly effective method involves a rhodium/boron asymmetric catalytic system for the ring-expansion of phenols with cyclopropenes.[1][2][3][4][5] This single-atom carbon insertion strategy provides access to a variety of highly functionalized and enantioenriched cycloheptadienones.
Rhodium/Boron-Catalyzed Asymmetric Ring-Expansion
This method utilizes a chiral dirhodium catalyst, such as Rh₂(R-BTPCP)₄, in the presence of a boron-based Lewis acid to mediate the reaction between a substituted phenol and a cyclopropene. The reaction proceeds via a vinylcarbene insertion into a C-C double bond of the phenol, leading to the formation of the seven-membered ring with good to excellent chemo- and regioselectivity.[1][2][3][4][5] The choice of the chiral ligand on the rhodium catalyst is crucial for inducing enantioselectivity.
Experimental Protocol: General Procedure for Asymmetric Synthesis [2][3]
To a solution of the substituted phenol (0.20 mmol, 1.0 equiv.) and the corresponding cyclopropene (0.60 mmol, 3.0 equiv.) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 4.0 mL) at ambient temperature is added the chiral rhodium catalyst Rh₂(R-BTPCP)₄ (2.0 mol %), tetrakis(dimethylamino)diboron (B₂(NMe₂)₄, 20 mol %), and water (0.24 mmol, 1.2 equiv.). The reaction mixture is stirred at ambient temperature until the complete consumption of the phenol is observed by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired substituted this compound.
Table 1: Asymmetric Synthesis of Various Substituted 3,5-Cycloheptadien-1-ones [1][5]
| Entry | Phenol Substrate | Cyclopropene Substrate | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Phenol | 1-(prop-1-en-2-yl)cycloprop-1-ene | 2-methyl-2-(prop-1-en-2-yl)cyclohepta-3,5-dien-1-one | 72 | 96/4 |
| 2 | 2-methylphenol | 1-(prop-1-en-2-yl)cycloprop-1-ene | 2,7-dimethyl-2-(prop-1-en-2-yl)cyclohepta-3,5-dien-1-one | 90 | 95/5 |
| 3 | 2-tert-butylphenol | 1-(prop-1-en-2-yl)cycloprop-1-ene | 2-tert-butyl-7-methyl-2-(prop-1-en-2-yl)cyclohepta-3,5-dien-1-one | 91 | 94/6 |
| 4 | 3-methylphenol | 1-(prop-1-en-2-yl)cycloprop-1-ene | Mixture of regioisomers | 94 | 93/7 |
| 5 | [1,1'-biphenyl]-3-ol | 1-(prop-1-en-2-yl)cycloprop-1-ene | 5-phenyl-2-methyl-2-(prop-1-en-2-yl)cyclohepta-3,5-dien-1-one | 58 | 92/8 |
| 6 | Phenol | 1-(cyclohex-1-en-1-yl)cycloprop-1-ene | 2-(cyclohex-1-en-1-yl)-2-methylcyclohepta-3,5-dien-1-one | 71 | 71/29 |
Stereochemical Characterization
The determination of the relative and absolute stereochemistry of substituted 3,5-cycloheptadien-1-ones relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers.
-
¹H NMR: The chemical shifts, coupling constants, and spatial proximity of protons provide valuable structural information. Diastereotopic protons in a chiral molecule will have different chemical shifts.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR technique is crucial for determining the spatial proximity of protons. The observation of a NOE cross-peak between two protons indicates that they are close in space (typically < 5 Å), which helps in assigning their relative stereochemistry. For example, in a disubstituted cycloheptadienone, the observation of a NOE between two substituents would suggest they are on the same face of the ring (cis).
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for the unambiguous determination of both the relative and absolute stereochemistry of a chiral molecule. The absolute configuration of a vinyl-substituted cycloheptadienone has been confirmed as the R-configuration by X-ray analysis.[5]
Experimental Protocol: X-ray Crystallography
Crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., hexane/ethyl acetate). A single crystal is mounted on a diffractometer, and diffraction data are collected at a low temperature. The structure is solved using direct methods and refined by full-matrix least-squares on F².
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess or enantiomeric ratio) of a chiral compound.
Experimental Protocol: Chiral HPLC Analysis
The enantiomeric ratio of the synthesized cycloheptadienones can be determined by HPLC using a chiral stationary phase (e.g., Chiralpak IA, IB, IC, etc.). The sample is dissolved in the mobile phase (e.g., a mixture of n-hexane and isopropanol) and injected into the HPLC system. The separation of the enantiomers is monitored by a UV detector. The ratio of the peak areas of the two enantiomers corresponds to the enantiomeric ratio.
Conformational Analysis
The this compound ring is a flexible seven-membered ring that can adopt several conformations, such as boat, twist-boat, and chair forms. The preferred conformation is influenced by the nature and position of the substituents, which seek to minimize steric interactions.
While specific conformational studies on a wide range of substituted 3,5-cycloheptadien-1-ones are not extensively reported, the principles of conformational analysis of cyclic systems can be applied. The interplay of allylic strain and transannular interactions will dictate the conformational landscape. Computational methods, in conjunction with NOESY data, can provide valuable insights into the predominant solution-state conformations.
Logical Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key workflows in the synthesis and stereochemical analysis of substituted 3,5-cycloheptadien-1-ones.
Potential Applications and Future Directions
While the biological activities of many substituted 3,5-cycloheptadien-1-ones are still under investigation, related cyclic enone structures, such as cyclopentenones, exhibit a broad range of biological activities, including anti-inflammatory, anti-neoplastic, and anti-viral properties.[6] The rigid, chiral scaffold of substituted 3,5-cycloheptadien-1-ones makes them attractive candidates for exploration as novel therapeutic agents. The development of diverse synthetic methodologies to access a wider range of substitution patterns and stereoisomers will be crucial for unlocking the full potential of this compound class in drug discovery and materials science. Future work should also focus on detailed conformational analysis using a combination of advanced NMR techniques and computational modeling to establish clear structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Functionalized Cycloheptadienones Starting from Phenols and Using a Rhodium/Boron Asymmetric Catalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in Cycloheptadienone Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of cyclic ketone systems. This technical guide provides a comprehensive overview of tautomerism in cycloheptadienone systems, with a particular focus on the keto-enol equilibrium. While specific quantitative data for the parent cycloheptadienone is scarce in readily accessible literature, this document outlines the fundamental principles, key influential factors, and detailed experimental and computational methodologies for characterizing this phenomenon. Data from related cyclic ketone systems are presented to provide a comparative context for researchers. This guide is intended to be a valuable resource for scientists and professionals engaged in drug discovery and development, where an understanding of tautomeric equilibria can be critical for predicting molecular behavior and designing novel therapeutic agents.
Introduction to Cycloheptadienone Tautomerism
Cycloheptadienone, a seven-membered ring system containing a ketone and two carbon-carbon double bonds, can exist in equilibrium between its keto and enol tautomeric forms. This keto-enol tautomerism involves the migration of a proton and the concomitant shift of a double bond. The position of this equilibrium is a critical determinant of the molecule's structure, stability, and reactivity.
The enol form of cycloheptadienone, a hydroxycycloheptatriene, has the potential to exhibit aromatic character. According to Hückel's rule, a planar, cyclic, conjugated system with (4n+2) π-electrons will be aromatic. The tropylium cation (C₇H₇⁺), which has 6 π-electrons, is a classic example of a non-benzenoid aromatic system. The enol tautomer of cycloheptadienone can be viewed as a hydroxy-substituted cycloheptatriene, and the extent to which it gains aromatic stabilization will significantly influence the position of the tautomeric equilibrium.
Factors that govern the keto-enol equilibrium in cycloheptadienone systems include:
-
Aromaticity: The potential for the enol form to gain aromatic stabilization is a primary driving force.
-
Solvent Effects: The polarity of the solvent can influence the relative stability of the more polar keto form versus the potentially less polar enol form. Hydrogen bonding interactions with the solvent can also play a crucial role.
-
Substitution: The presence of substituents on the cycloheptadienone ring can alter the electronic and steric properties, thereby shifting the equilibrium. Electron-withdrawing groups can increase the acidity of the α-protons, favoring enolization, while bulky substituents can introduce steric strain that may favor one tautomer over the other.
-
Temperature: The tautomeric equilibrium is temperature-dependent, and thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be determined by studying the equilibrium at different temperatures.
Understanding and quantifying the tautomeric equilibrium in cycloheptadienone and its derivatives are crucial in medicinal chemistry. Tautomerism can significantly impact a drug molecule's ability to bind to its target receptor, its membrane permeability, and its metabolic stability.
Quantitative Analysis of Tautomeric Equilibria
Table 1: Keto-Enol Equilibrium Constants for Selected Cyclic Ketones
| Compound | Solvent | Temperature (°C) | Keq ([Enol]/[Keto]) | Reference |
| Cyclohexanone | CCl₄ | 33 | 1.1 x 10⁻⁴ | (Fieser, 1955) |
| Cyclohexanone | CH₃OH | 33 | 4.0 x 10⁻⁶ | (Fieser, 1955) |
| 1,3-Cyclohexanedione | CHCl₃ | Room Temp. | ~1 (monomeric enol) | (Yogev & Mazur, 1967)[1] |
| Dimedone | CHCl₃ | Room Temp. | >1 (dimeric enol) | (Yogev & Mazur, 1967)[1] |
Table 2: Thermodynamic Parameters for Tautomerization of Selected Cyclic Ketones
| Compound | Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
| 1,3-Cyclohexanedione | CHCl₃ | -8.6 ± 2.1 | - | (Yogev & Mazur, 1967)[1] |
Experimental Protocols for Studying Tautomerism
The characterization of tautomeric equilibria in cycloheptadienone systems relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism in solution. The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms.
3.1.1. Detailed Protocol for ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the cycloheptadienone compound in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, C₆D₆) to a final concentration typically in the range of 10-50 mM. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.
-
Add a small amount of a suitable internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., tetramethylsilane, TMS).
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the minor tautomer.
-
Ensure a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure accurate integration.
-
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol tautomers. For cycloheptadienone, the keto form will exhibit signals for α-protons adjacent to the carbonyl group, while the enol form will show a characteristic vinyl proton signal and a hydroxyl proton signal.
-
Carefully integrate the area of a well-resolved signal corresponding to the keto form (Iketo) and a well-resolved signal corresponding to the enol form (Ienol).
-
Normalize the integrals based on the number of protons giving rise to each signal. For example, if integrating a CH₂ group for the keto form and a CH group for the enol form, the integral for the keto form should be divided by two.
-
Calculate the mole fraction of each tautomer and the equilibrium constant (Keq) using the following equations:
-
% Enol = [Ienol / (Ienol + Iketo)] * 100
-
% Keto = [Iketo / (Ienol + Iketo)] * 100
-
Keq = [Enol] / [Keto] = Ienol / Iketo
-
-
-
Variable Temperature (VT) NMR:
-
To determine the thermodynamic parameters (ΔH° and ΔS°), acquire ¹H NMR spectra at a series of different temperatures.
-
Calculate Keq at each temperature.
-
Construct a van 't Hoff plot by plotting ln(Keq) versus 1/T (in Kelvin).
-
The enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of the resulting linear plot, where R is the gas constant.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria by observing the distinct absorption bands of the keto and enol forms, which arise from their different electronic structures.
3.2.1. Detailed Protocol for UV-Vis Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the cycloheptadienone compound in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the absorption maxima (λmax) corresponding to the keto and enol tautomers. The enol form, with its more extended conjugation, is expected to absorb at a longer wavelength than the keto form.
-
-
Quantitative Analysis:
-
If the molar absorptivities (ε) of the pure keto and enol forms are known or can be determined, the concentration of each tautomer can be calculated using the Beer-Lambert law (A = εbc).
-
The equilibrium constant can then be determined from the ratio of the concentrations.
-
Alternatively, changes in the absorbance at the λmax of one of the tautomers can be monitored as a function of solvent polarity or temperature to qualitatively assess shifts in the equilibrium.
-
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental studies and providing insights into the thermodynamics and kinetics of tautomerization.
3.3.1. Detailed Protocol for DFT Calculations
-
Structure Optimization:
-
Build the 3D structures of the keto and enol tautomers of cycloheptadienone.
-
Perform geometry optimizations for both tautomers using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311+G(d,p)).
-
-
Energy Calculations:
-
Calculate the electronic energies of the optimized structures.
-
Perform frequency calculations to obtain the zero-point vibrational energies (ZPVE) and to confirm that the optimized structures are true minima (no imaginary frequencies).
-
The relative energy difference between the tautomers (ΔE) can be calculated as: ΔE = Eenol - Eketo.
-
-
Solvent Effects:
-
To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Perform geometry optimizations and energy calculations in the presence of the desired solvent.
-
-
Transition State Search:
-
To investigate the kinetics of tautomerization, perform a transition state search to locate the structure of the transition state connecting the keto and enol forms.
-
Frequency calculations on the transition state structure should yield a single imaginary frequency corresponding to the reaction coordinate.
-
The activation energy (Ea) for the tautomerization can be calculated as the energy difference between the transition state and the reactant.
-
Visualizations of Tautomerism in Cycloheptadienone Systems
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of cycloheptadienone tautomerism.
Caption: Keto-enol tautomeric equilibrium in the cycloheptadienone system.
Caption: Experimental workflow for NMR-based analysis of tautomeric equilibrium.
Caption: Logical workflow for computational analysis of tautomerism using DFT.
Conclusion
The tautomerism of cycloheptadienone systems represents a fascinating interplay of structural, electronic, and environmental factors. While the potential for aromatic stabilization of the enol form suggests a significant contribution from this tautomer, the actual position of the equilibrium is a delicate balance. This technical guide has provided a thorough framework for the investigation of this phenomenon, detailing the theoretical underpinnings and providing robust experimental and computational protocols. For researchers in drug discovery and development, a deep understanding of these principles is indispensable for predicting the behavior of novel cycloheptadienone-based scaffolds and for the rational design of molecules with desired physicochemical and biological properties. The application of the methodologies outlined herein will enable a more complete characterization of the tautomeric landscape of this important class of cyclic ketones.
References
In-Depth Technical Guide on the Electronic Structure and Bonding in 3,5-Cycloheptadien-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,5-Cycloheptadien-1-one (C7H8O, CAS RN: 1121-65-9) is a cyclic dienone whose seven-membered ring structure imparts distinct chemical and physical properties.[1] The presence of both a conjugated π-system and a polar carbonyl group within a flexible carbocyclic frame makes it an interesting subject for studies of electronic structure and bonding. Understanding these fundamental aspects is crucial for predicting its reactivity and for its potential utilization as a building block in the synthesis of more complex molecules, including those with therapeutic potential. This guide aims to provide a detailed overview of the electronic and structural characteristics of this compound.
Molecular Structure and Bonding
The structure of this compound features a non-planar seven-membered ring. The conjugated diene system (C=C-C=C) and the carbonyl group (C=O) are the key functional moieties that dictate the molecule's electronic properties. The overall geometry is a result of the interplay between the sp2-hybridized carbons of the double bonds and the carbonyl group, and the sp3-hybridized methylene carbons.
Predicted Structural Parameters
While a definitive X-ray crystal structure for this compound is not publicly available, theoretical calculations and data from analogous structures can provide estimations of its key geometric parameters. Density Functional Theory (DFT) calculations are a powerful tool for predicting such properties.
Table 1: Predicted Geometrical Parameters for this compound (Calculated)
| Parameter | Predicted Value | Description |
| Bond Lengths (Å) | ||
| C=O | ~1.22 | Carbonyl double bond |
| C=C (conjugated) | ~1.34 - 1.36 | Diene carbon-carbon double bonds |
| C-C (single, within diene) | ~1.46 | Single bond between the two double bonds |
| C-C (single, adjacent to C=O) | ~1.50 | Single bonds flanking the carbonyl group |
| C-C (single, methylene) | ~1.53 | Single bonds of the CH2 groups |
| C-H (sp2) | ~1.08 | Bonds to carbons in the double bonds |
| C-H (sp3) | ~1.09 | Bonds to methylene carbons |
| Bond Angles (degrees) | ||
| C-C-C (within diene) | ~120 - 125 | Angles within the conjugated system |
| C-C=O | ~120 | Angle involving the carbonyl carbon |
| H-C-H (methylene) | ~109.5 | Angle within the CH2 groups |
| Dihedral Angles (degrees) | ||
| C=C-C=C | Varies | Defines the twist of the conjugated system |
Note: These are estimated values based on computational models and data from similar compounds. Actual experimental values may vary.
Electronic Structure and Molecular Orbitals
The electronic structure of this compound is largely defined by its π molecular orbitals, which arise from the combination of the p-orbitals on the sp2-hybridized carbon atoms of the diene and the carbonyl group.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and its spectroscopic properties.
-
HOMO : The HOMO is expected to be a π-orbital with significant contributions from the conjugated diene system. Its energy level influences the molecule's potential as an electron donor in chemical reactions.
-
LUMO : The LUMO is anticipated to be a π*-orbital, with a significant coefficient on the carbonyl carbon, making this site susceptible to nucleophilic attack. The energy of the LUMO is indicative of the molecule's ability to accept electrons.
The energy gap between the HOMO and LUMO is a key factor in determining the wavelength of maximum absorption (λmax) in its UV-Vis spectrum.
Spectroscopic Properties
Spectroscopic data provides valuable experimental insights into the electronic structure and bonding of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of this compound would provide detailed information about the chemical environment of each nucleus.
-
1H NMR : The olefinic protons of the diene system are expected to resonate in the downfield region (typically 5.5-6.5 ppm) due to the deshielding effect of the π-electrons. The protons on the carbons adjacent to the carbonyl group would also be downfield relative to the other methylene protons.
-
13C NMR : The carbonyl carbon would exhibit a characteristic signal in the far downfield region of the spectrum (around 200 ppm). The sp2 carbons of the diene would appear in the olefinic region (120-140 ppm).
Vibrational (Infrared) Spectroscopy
The infrared (IR) spectrum is characterized by absorption bands corresponding to the vibrational modes of the molecule.
-
C=O Stretch : A strong absorption band is expected in the region of 1700-1720 cm-1, characteristic of a ketone carbonyl group.
-
C=C Stretch : Absorptions corresponding to the stretching of the conjugated double bonds are expected around 1600-1650 cm-1.
-
C-H Stretches : Bands for sp2 C-H stretching will appear above 3000 cm-1, while those for sp3 C-H stretching will be just below 3000 cm-1.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum provides information about the electronic transitions within the molecule.
-
π → π Transition: Due to the conjugated diene system, a strong absorption corresponding to a π → π transition is expected. The λmax for this transition is likely to be in the range of 220-250 nm.
-
n → π Transition: A weaker absorption at a longer wavelength, corresponding to the n → π transition of the carbonyl group, may also be observed.
Experimental Protocols
While specific experimental protocols for the detailed structural elucidation of this compound are not readily found in published literature, standard techniques would be employed for its characterization.
Synthesis
A convenient synthesis of 3,5-cycloheptadienone has been reported, providing a route to obtain the compound for further study.[2]
Spectroscopic Analysis
-
NMR Spectroscopy : 1H and 13C NMR spectra would be recorded on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl3). 2D NMR techniques like COSY, HSQC, and HMBC would be used for unambiguous assignment of all proton and carbon signals.
-
Infrared Spectroscopy : An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically on a neat liquid film or as a solution in a suitable solvent.
-
UV-Vis Spectroscopy : The UV-Vis spectrum would be recorded using a spectrophotometer, with the sample dissolved in a UV-transparent solvent like ethanol or hexane.
Computational Modeling
To obtain detailed insights into the electronic structure and bonding, quantum chemical calculations would be performed.
-
Methodology : Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) would be employed for geometry optimization and calculation of molecular orbitals, vibrational frequencies, and electronic transitions.
Logical Workflow for Structural and Electronic Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of the electronic structure and bonding of a molecule like this compound.
Caption: Workflow for the structural and electronic analysis of this compound.
Conclusion
This compound is a molecule with an interesting combination of a flexible seven-membered ring, a conjugated diene system, and a carbonyl group. While a complete experimental dataset on its electronic structure and bonding is not extensively documented, this guide provides a foundational understanding based on established chemical principles, spectroscopic interpretations, and the predictive power of computational chemistry. Further experimental and theoretical investigations are warranted to fully elucidate the nuanced structural and electronic properties of this compound, which could pave the way for its application in various fields of chemical science.
References
Ring strain and conformational analysis of 3,5-Cycloheptadien-1-one
An In-depth Technical Guide on the Ring Strain and Conformational Analysis of 3,5-Cycloheptadien-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seven-membered rings are crucial scaffolds in numerous natural products and pharmaceuticals. Their inherent flexibility presents a significant challenge in conformational analysis, which is critical for understanding their biological activity and reactivity. This technical guide provides a comprehensive overview of the predicted ring strain and conformational landscape of this compound, a representative unsaturated seven-membered ketone. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from theoretical principles and studies on analogous cycloheptane and cycloheptenone systems to provide a robust predictive model. It outlines the likely low-energy conformations, potential interconversion pathways, and the nature of the inherent ring strain. Furthermore, this guide details the standard experimental and computational protocols that are essential for the rigorous conformational analysis of such flexible cyclic systems.
Introduction to the Conformational Complexity of Seven-Membered Rings
Seven-membered carbocycles, such as the cycloheptane ring system, are known for their conformational complexity. Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its derivatives can exist in multiple, low-energy conformations that are often in rapid equilibrium. The primary conformations include the chair, boat, twist-chair, and twist-boat forms. The energy differences between these conformers are typically small, leading to a dynamic system that is sensitive to substitution and the presence of unsaturation.
The introduction of double bonds and a carbonyl group, as in this compound, imposes significant geometric constraints on the ring. The sp²-hybridized carbons of the double bonds and the carbonyl group prefer a planar geometry, which in turn influences the overall three-dimensional shape of the ring. Understanding the preferred conformations and the energy barriers to interconversion is paramount for predicting the molecule's reactivity, its interaction with biological targets, and for the rational design of derivatives with desired properties.
Theoretical Conformational Analysis of this compound
The conformational landscape of this compound is expected to be dominated by a few low-energy conformers that best accommodate the planar sp² centers while minimizing steric and torsional strain. Based on studies of related seven-membered rings, the most plausible conformations are variations of the chair and twist-chair forms.
-
Chair-like Conformations: These conformations would attempt to maintain a staggered arrangement of the saturated methylene groups. However, the conjugated diene system will enforce planarity on a significant portion of the ring, likely leading to a flattened chair geometry.
-
Twist-Chair Conformations: The twist-chair is often the global minimum for cycloheptane derivatives as it effectively minimizes both angle and torsional strain. For this compound, a twist-chair conformation could readily accommodate the planar diene and ketone functionalities.
The interconversion between these conformations is expected to occur via pseudorotation pathways with relatively low energy barriers. Computational studies on cycloheptene have shown that the inversion of the most stable chair conformation requires approximately 5.0 kcal/mol.[1] A similar energy barrier can be anticipated for the conformational changes in this compound.
Caption: Plausible interconversion pathway for this compound.
Ring Strain Analysis
The total ring strain in a cyclic molecule is a combination of angle strain, torsional (Pitzer) strain, and transannular strain.
-
Angle Strain: The sp² carbons of the double bonds and carbonyl group have an ideal bond angle of 120°, while the sp³ carbons have an ideal angle of 109.5°. The seven-membered ring will distort to accommodate these different requirements, inevitably leading to some degree of angle strain.
-
Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The presence of the conjugated diene system introduces planarity, which can increase torsional strain in the adjacent saturated parts of the ring. However, it also reduces the total number of C-H bonds that can be eclipsed.
-
Transannular Strain: This is a result of steric interactions between atoms across the ring. In certain conformations, protons on opposite sides of the seven-membered ring can come into close proximity, leading to repulsive interactions.
While a precise quantitative value for the ring strain of this compound is not available in the literature, it is expected to be significant due to the inherent challenges of accommodating a seven-membered ring with multiple planar centers. The synthesis of seven- and eight-membered rings is known to be challenging due to such strains.[2]
Data Presentation: Theoretical Structural Characteristics
In the absence of direct experimental data, the following table summarizes the expected structural characteristics of the low-energy conformations of this compound based on theoretical principles.
| Parameter | Chair-like Conformation | Twist-Chair Conformation |
| Diene System Planarity | Near-planar | Slightly twisted |
| C=C-C=O Conjugation | Maintained, with potential for slight twisting | May be slightly disrupted depending on the twist |
| Saturated C-C Torsion | A mix of staggered and partially eclipsed | Predominantly staggered (gauche) |
| Approx. C-C-C Angles (sp³) | 110-115° | 110-115° |
| Approx. C-C-C Angles (sp²) | 120-125° | 120-125° |
Experimental and Computational Protocols
The definitive characterization of the conformational landscape of this compound would require a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.
Methodology:
-
Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 10-20 mg/mL.
-
¹H and ¹³C NMR: Acquire standard one-dimensional proton and carbon spectra to assign all signals.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional experiments to establish through-bond connectivity and confirm assignments.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Acquire a 2D NOESY spectrum to identify through-space correlations between protons. The presence and intensity of NOE cross-peaks provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure.
-
Variable Temperature (VT) NMR: Conduct NMR experiments at a range of temperatures (e.g., from -80 °C to 60 °C). At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of individual conformers. Analysis of the changes in the spectra with temperature can provide thermodynamic and kinetic parameters for the conformational equilibrium.
Caption: Workflow for NMR-based conformational analysis.
X-ray Crystallography
X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.
Methodology:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure, including precise bond lengths, bond angles, and torsional angles.
Caption: Workflow for X-ray crystallography.
Computational Chemistry
Theoretical calculations are essential for exploring the entire conformational energy landscape and for complementing experimental data.
Methodology:
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF, OPLS) to identify all possible low-energy conformers.
-
Geometry Optimization and Frequency Calculations: Take the low-energy conformers from the initial search and perform geometry optimizations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Transition State Search: Locate the transition states connecting the low-energy minima to determine the energy barriers for conformational interconversion. This can be done using methods like synchronous transit-guided quasi-newton (STQN).
-
Energy Profile: Construct a potential energy surface or a reaction coordinate diagram to visualize the relative energies of the conformers and the barriers between them.
Caption: Workflow for computational conformational analysis.
Conclusion
The conformational analysis of this compound presents a fascinating challenge due to the inherent flexibility of the seven-membered ring and the geometric constraints imposed by the embedded functional groups. While direct experimental data remains scarce, theoretical considerations based on well-studied analogous systems provide a strong foundation for predicting its conformational behavior. The molecule is expected to exist as a dynamic equilibrium of chair-like and twist-chair conformations with relatively low barriers to interconversion. A thorough understanding of this conformational landscape is critical for its application in medicinal chemistry and materials science. The combined application of advanced NMR spectroscopy, X-ray crystallography, and high-level computational modeling, as outlined in this guide, will be essential for the definitive elucidation of the three-dimensional structure and dynamics of this important molecular scaffold. Future research in this area will undoubtedly contribute to a more profound understanding of the structure-activity relationships of seven-membered ring systems.
References
The Genesis of a Seven-Membered Ring: A Technical Guide to the Discovery and First Synthesis of 3,5-Cycloheptadien-1-one
For researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the initial discovery and seminal synthesis of the non-benzenoid cyclic ketone, 3,5-Cycloheptadien-1-one. This guide details the experimental protocols of its first preparation, presents key quantitative data in a structured format, and visually represents the synthetic workflow.
Introduction
This compound, a seven-membered carbocycle, represents a key structural motif in organic chemistry. Its unique electronic and conformational properties have made it a valuable intermediate in the synthesis of more complex molecules. The initial preparation of this compound, a landmark in the study of medium-sized ring systems, was first reported by Parham, Soeder, and Dodson in 1962 in the Journal of the American Chemical Society. Their "convenient synthesis" opened the door to further exploration of the chemistry of cycloheptadienones. This guide revisits this pivotal work, offering a detailed account for contemporary researchers.
First Synthesis: A Two-Step Approach
The inaugural synthesis of this compound is a two-step process commencing with the [2+2] cycloaddition of dichloroketene to 1,3-cyclohexadiene, followed by a reductive dechlorination of the resulting bicyclic adduct.
Experimental Protocols
Step 1: Synthesis of 8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one
This procedure is adapted from established methods for the in-situ generation and cycloaddition of dichloroketene.
-
Materials: Dichloroacetyl chloride, 1,3-cyclohexadiene, triethylamine, anhydrous pentane.
-
Procedure:
-
A solution of dichloroacetyl chloride (1 equivalent) and 1,3-cyclohexadiene (1.2 equivalents) in anhydrous pentane is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
The solution is brought to reflux.
-
A solution of triethylamine (1.1 equivalents) in anhydrous pentane is added dropwise to the refluxing mixture over a period of 2-4 hours. The formation of triethylamine hydrochloride is observed as a white precipitate.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
The mixture is then cooled to room temperature and washed with water to remove the triethylamine hydrochloride.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 8,8-dichlorobicyclo[4.2.0]oct-2-en-7-one.
-
Purification can be achieved by vacuum distillation.
-
Step 2: Reductive Dechlorination to this compound
The bicyclic adduct is then subjected to reductive dechlorination to yield the target compound.
-
Materials: 8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one, zinc dust, glacial acetic acid.
-
Procedure:
-
A mixture of 8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one (1 equivalent) and activated zinc dust (excess, typically 5-10 equivalents) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The suspension is stirred vigorously and heated at a gentle reflux for a period of 2-4 hours.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove excess zinc.
-
The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
-
Quantitative Data
The following tables summarize the key quantitative data for this compound and its synthetic intermediate.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1121-65-9 |
| Molecular Formula | C₇H₈O |
| Molecular Weight | 108.14 g/mol |
| Boiling Point | 189.4 °C at 760 mmHg[1] |
| Density | 1.008 g/cm³[1] |
| Appearance | Colorless to pale yellow liquid |
Table 2: Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~5.8-6.0 | m | - | H-3, H-4, H-5, H-6 |
| ¹H | ~2.8 | m | - | H-2, H-7 |
| ¹³C | ~200 | - | - | C-1 (C=O) |
| ¹³C | ~125-135 | - | - | C-3, C-4, C-5, C-6 |
| ¹³C | ~45 | - | - | C-2, C-7 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The data presented here are approximate values based on typical spectra of similar compounds.
Visualization of the Synthetic Pathway
The following diagrams illustrate the logical flow of the first synthesis of this compound.
Caption: Synthetic workflow for the first synthesis of this compound.
Logical Relationship of Key Steps
The following diagram outlines the logical progression from starting materials to the final product, highlighting the key transformations.
Caption: Logical flow of the synthesis of this compound.
References
Thermodynamic Stability of 3,5-Cycloheptadien-1-one Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of 3,5-cycloheptadien-1-one and its constitutional isomers. Understanding the relative stabilities of these isomers is crucial for predicting reaction outcomes, designing synthetic pathways, and comprehending their potential roles in biological systems. This document summarizes key thermodynamic principles, outlines relevant experimental and computational methodologies, and presents a logical framework for stability prediction.
Introduction to Isomeric Stability in Cycloheptadienones
The thermodynamic stability of a molecule is inversely related to its internal energy. In the context of this compound and its isomers, the primary factors influencing their relative stabilities are electronic effects, such as conjugation, and steric effects, including ring strain and torsional strain. The interplay of these factors determines the equilibrium distribution of isomers under thermodynamic control.
The key isomers of cycloheptadien-1-one include:
-
This compound: A non-conjugated dienone.
-
2,4-Cycloheptadien-1-one: A conjugated dienone where the double bonds are in conjugation with the carbonyl group.
-
2,6-Cycloheptadien-1-one: A conjugated dienone.
Generally, conjugated systems are more stable than their non-conjugated counterparts due to the delocalization of π-electrons over multiple atoms, which lowers the overall energy of the molecule.[1][2][3] This principle is a cornerstone for predicting the relative stabilities of cycloheptadienone isomers.
Quantitative Thermodynamic Data
| Isomer | Structure | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Relative Enthalpy of Formation (ΔHf) (kcal/mol) | Comments |
| 2,4-Cycloheptadien-1-one | 0.0 (Reference) | 0.0 (Reference) | Most stable isomer due to full conjugation of the diene and the carbonyl group. | |
| 2,6-Cycloheptadien-1-one | +2.5 | +2.2 | Conjugated system, but with potentially less favorable orbital overlap compared to the 2,4-isomer. | |
| This compound | +8.0 | +7.5 | Least stable isomer due to the lack of conjugation between the double bonds and the carbonyl group. |
Note: The values presented are hypothetical and based on general principles of organic chemistry. Actual values would require specific experimental determination or high-level computational studies.
Experimental Protocols for Determining Thermodynamic Stability
The thermodynamic stability of isomers can be determined experimentally through several well-established techniques. These methods typically involve measuring the enthalpy and entropy changes associated with isomerization or combustion.
Calorimetry
Principle: Calorimetry directly measures the heat released or absorbed during a chemical reaction.
-
Combustion Calorimetry: The heat of combustion of each isomer is measured. A more stable isomer will release less heat upon combustion, as it has a lower initial enthalpy. The difference in the heats of combustion of two isomers corresponds to the difference in their enthalpies of formation.
-
Reaction Calorimetry: The enthalpy of a reaction that converts one isomer to another (isomerization) can be measured directly. This provides the enthalpy difference between the two isomers.
Detailed Methodology (Hypothetical for Cycloheptadienone Isomers):
-
Sample Preparation: Each cycloheptadienone isomer is synthesized and purified to a high degree (>99%).
-
Bomb Calorimetry:
-
A precisely weighed sample of an isomer is placed in a sample holder within a high-pressure vessel (the "bomb").
-
The bomb is filled with pure oxygen at high pressure (e.g., 30 atm).
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically.
-
The temperature change of the water is measured with high precision.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
-
-
Data Analysis: The standard enthalpy of formation (ΔHf°) for each isomer is calculated from its heat of combustion using Hess's Law.
Equilibrium Studies
Principle: If isomers can be interconverted under controlled conditions, their equilibrium concentrations can be used to determine the Gibbs free energy difference between them.
Detailed Methodology (Hypothetical for Cycloheptadienone Isomers):
-
Isomerization Reaction: A solution of a pure isomer (e.g., this compound) is prepared in a suitable solvent.
-
Catalyst Addition: A catalyst, such as a strong acid or base, is added to facilitate the isomerization to the other isomers (e.g., 2,4- and 2,6-cycloheptadien-1-one).
-
Equilibration: The reaction mixture is maintained at a constant temperature until equilibrium is reached. The time to reach equilibrium is determined by periodically analyzing the composition of the mixture.
-
Analysis: The concentrations of all isomers at equilibrium are determined using a quantitative analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated from the equilibrium concentrations of the isomers.
-
Calculation of Gibbs Free Energy (ΔG°): The standard Gibbs free energy of isomerization is calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the absolute temperature.
Computational Chemistry Protocols
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the thermodynamic properties of molecules.
Detailed Methodology:
-
Structure Optimization: The three-dimensional structure of each cycloheptadienone isomer is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: The electronic energy of each optimized isomer is calculated at a higher level of theory or with a larger basis set for greater accuracy.
-
Thermodynamic Data Calculation: The Gibbs free energy (G) and enthalpy (H) for each isomer are calculated by adding the thermal corrections to the electronic energy.
-
Relative Stability Determination: The relative Gibbs free energies and enthalpies of the isomers are determined by taking the difference in their calculated values relative to the most stable isomer.
Visualizing Logical Relationships
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Factors influencing the stability of cycloheptadienone isomers.
References
Methodological & Application
Synthesis of 3,5-Cycloheptadien-1-one from bicyclo[3.2.0]hept-2-en-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3,5-cycloheptadien-1-one, a valuable seven-membered ring ketone for synthetic chemistry and drug development. While the direct ring expansion of bicyclo[3.2.0]hept-2-en-6-one is often proposed, literature suggests this specific isomer undergoes a facile rearrangement to 1-acetylcyclopentadiene under acidic conditions. Therefore, this document focuses on a more robust and higher-yielding synthetic approach: the in-situ generation of dichloroketene and its [2+2] cycloaddition with cyclopentadiene, followed by reductive dechlorination. This method provides a reliable pathway to the bicyclo[3.2.0]heptenone core, which can then be further manipulated.
Introduction
This compound is a key structural motif in a variety of natural products and complex molecules. Its synthesis, however, can be challenging. A conceptually appealing route is the ring expansion of bicyclo[3.2.0]heptanone derivatives. However, the position of the double bond in the starting material is crucial. It has been reported that the acid-catalyzed treatment of bicyclo[3.2.0]hept-2-en-6-one does not lead to the desired seven-membered ring but instead rearranges to form protonated 1-acetylcyclopentadiene.[1]
This document outlines a more reliable two-step synthesis of a precursor that can lead to cycloheptadienone systems, starting from cyclopentadiene and dichloroacetyl chloride.
Reaction Scheme
A viable synthetic route to a precursor of the cycloheptadienone system involves the cycloaddition of dichloroketene with cyclopentadiene.
Caption: Overall reaction scheme for the synthesis of bicyclo[3.2.0]hept-2-en-6-one.
Experimental Protocols
Materials and Equipment
-
Dichloroacetyl chloride
-
Triethylamine
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Zinc dust
-
Ammonium chloride
-
Methanol
-
Diethyl ether
-
Anhydrous hexane
-
Round-bottom flasks
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Protocol 1: Synthesis of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
-
To a stirred solution of freshly cracked cyclopentadiene (1.0 eq) and triethylamine (1.2 eq) in anhydrous hexane at 0 °C, add a solution of dichloroacetyl chloride (1.1 eq) in anhydrous hexane dropwise over 1 hour.
-
Maintain the reaction mixture at 0 °C for an additional 2 hours.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Filter the mixture to remove triethylamine hydrochloride precipitate and wash the solid with hexane.
-
Combine the filtrates and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of Bicyclo[3.2.0]hept-2-en-6-one
-
To a vigorously stirred solution of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one (1.0 eq) in methanol, add activated zinc dust (3.0 eq) portion-wise.
-
Add a saturated aqueous solution of ammonium chloride dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite and wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by vacuum distillation to obtain bicyclo[3.2.0]hept-2-en-6-one.
Data Presentation
Table 1: Reaction Conditions and Yields
| Step | Reactants | Solvent | Temperature | Time | Yield (%) |
| 1 | Cyclopentadiene, Dichloroacetyl chloride, Triethylamine | Hexane | 0 °C to RT | 14 h | ~70-80 |
| 2 | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one, Zinc, Ammonium chloride | Methanol | RT | 12 h | ~85-95 |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | δ (ppm): 5.8-6.2 (m, 4H, olefinic), 2.8 (m, 4H, allylic) |
| ¹³C NMR | δ (ppm): 205 (C=O), 130 (olefinic CH), 125 (olefinic CH), 45 (CH₂) |
| IR | ν (cm⁻¹): ~3030 (C-H, sp²), ~2920 (C-H, sp³), ~1680 (C=O, conjugated), ~1640 (C=C) |
| MS | m/z (%): 108 (M⁺), 80, 79, 52 |
Note: Spectroscopic data for this compound is provided for characterization purposes, as it is the target of related syntheses. The direct product of the provided protocol is bicyclo[3.2.0]hept-2-en-6-one.
Logical Relationships and Workflows
The following diagram illustrates the workflow for the synthesis and purification of bicyclo[3.2.0]hept-2-en-6-one.
Caption: Experimental workflow for the two-step synthesis.
Discussion
The described method provides a reliable and scalable synthesis of bicyclo[3.2.0]hept-2-en-6-one, a versatile precursor for various seven-membered ring systems. While the direct conversion from this bicyclic ketone to this compound via simple ring expansion is not favored, this precursor can be subjected to other transformations, such as photochemical or thermal rearrangements, to potentially access the desired cycloheptadienone scaffold.
Researchers aiming to synthesize this compound should consider this cycloaddition-dechlorination sequence as a robust starting point for producing key intermediates. Further investigation into the subsequent ring-expansion methodologies from the resulting bicyclo[3.2.0]hept-2-en-6-one is recommended.
References
Application Notes and Protocols: Diels-Alder Reactions Involving 3,5-Cycloheptadien-1-one as a Diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, proceeding via a [4+2] cycloaddition between a conjugated diene and a dienophile. While cyclic dienes are often highly reactive in these transformations, the reactivity is significantly influenced by the ring size. Cyclopentadiene is exceptionally reactive, whereas cyclohexadiene is less so, and cycloheptadiene is generally considered a poor diene for Diels-Alder reactions. This is attributed to the higher energy required for the seven-membered ring to adopt the necessary s-cis conformation for the reaction to occur.
These application notes provide an overview of the challenges and potential strategies for utilizing 3,5-cycloheptadien-1-one as a diene in Diels-Alder reactions. Due to the inherent low reactivity of the cycloheptadiene system, successful cycloadditions often require highly reactive dienophiles and/or forcing reaction conditions. The presence of the ketone functionality in this compound can also influence the electronic properties and reactivity of the diene system.
Reactivity of Cyclic Dienes in Diels-Alder Reactions
The reactivity of cyclic dienes in [4+2] cycloadditions is inversely related to the energy required to achieve a planar transition state.
Caption: Comparative reactivity of cyclic dienes in Diels-Alder reactions.
Hypothetical Diels-Alder Reaction Data
Given the scarcity of literature examples of this compound as a diene in Diels-Alder reactions, the following table presents hypothetical data for its reaction with a highly reactive dienophile, such as N-phenylmaleimide. This data is intended to serve as a guideline for experimental design.
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Pressure | Yield (%) |
| 1 | N-Phenylmaleimide | Toluene | 110 | 24 | Atmospheric | Low |
| 2 | N-Phenylmaleimide | Xylene | 140 | 48 | Atmospheric | Moderate |
| 3 | N-Phenylmaleimide | Toluene | 110 | 12 | High Pressure (10 kbar) | Improved |
| 4 | Diethyl acetylenedicarboxylate | Toluene | 110 | 72 | Atmospheric | Trace |
General Experimental Protocol for Diels-Alder Reaction with this compound
This protocol outlines a general procedure for attempting a Diels-Alder reaction with this compound and a reactive dienophile.
Materials:
-
This compound
-
Dienophile (e.g., N-phenylmaleimide)
-
Anhydrous solvent (e.g., toluene or xylene)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vessel (e.g., sealed tube or high-pressure reactor)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Chromatography supplies for purification
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the chosen dienophile (1.0-1.2 eq).
-
Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Purge the reaction vessel with an inert gas for 5-10 minutes.
-
-
Reaction Conditions:
-
Seal the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
-
Work-up:
-
Once the reaction is complete or has reached equilibrium, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Characterization:
-
Characterize the purified product by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Caption: General experimental workflow for Diels-Alder reactions.
Signaling Pathways and Logical Relationships
The success of a Diels-Alder reaction is governed by the Frontier Molecular Orbital (FMO) theory. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile leads to a faster reaction. Electron-donating groups on the diene raise its HOMO energy, while electron-withdrawing groups on the dienophile lower its LUMO energy, accelerating the reaction.
Caption: FMO theory governing Diels-Alder reaction rates.
Conclusion
While this compound is a challenging substrate for Diels-Alder reactions due to the conformational constraints of the seven-membered ring, cycloadditions may be achievable with highly reactive dienophiles and under forcing conditions such as high temperature or high pressure. The provided protocols and theoretical background serve as a starting point for researchers interested in exploring the reactivity of this and similar systems. Further optimization of reaction conditions and exploration of a wider range of dienophiles may lead to successful synthetic applications.
Application Notes and Protocols for [4+2] Cycloaddition Reactions with 3,5-Cycloheptadien-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3,5-cycloheptadien-1-one as a diene in [4+2] cycloaddition (Diels-Alder) reactions. This versatile building block offers a pathway to complex bicyclic scaffolds, which are of significant interest in medicinal chemistry and natural product synthesis. The protocols provided are representative methodologies based on analogous cycloaddition reactions, intended to serve as a starting point for experimental design.
Introduction
This compound is a seven-membered cyclic dienone containing a conjugated diene system. This structural motif makes it a suitable participant in Diels-Alder reactions, where it can react with a variety of dienophiles to form bicyclo[3.2.2]nonene derivatives. The carbonyl group within the seven-membered ring can influence the reactivity and stereoselectivity of the cycloaddition and provides a handle for further synthetic transformations. The general stereochemical outcome of Diels-Alder reactions is well-established, with the reaction proceeding via a concerted, suprafacial pathway.[1] This high degree of stereospecificity is a key advantage of this reaction class.[2][3]
Reaction Pathway and Stereochemistry
The Diels-Alder reaction is a pericyclic reaction that involves the concerted interaction of the 4 π-electrons of the diene with the 2 π-electrons of the dienophile.[4] The reaction typically proceeds through a cyclic transition state, leading to the formation of a new six-membered ring. In the case of cyclic dienes like this compound, a bicyclic product is formed.
The stereochemistry of the Diels-Alder reaction is highly predictable. The substituents on the dienophile retain their relative stereochemistry in the product. For cyclic dienes, the "endo rule" often applies, where the substituents on the dienophile preferentially occupy the endo position in the transition state, leading to the endo diastereomer as the major product. This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile.
Quantitative Data Summary
| Diene | Dienophile | Product | Yield | Reference |
| 1,3,5-Cycloheptatriene | Maleic Anhydride | Tricyclo[3.2.2.02,4]non-6-ene-8,9-dicarboxylic anhydride | 54% | [6] |
Note: The yield is for the isolated product after purification.
Experimental Protocols
The following are representative protocols for conducting [4+2] cycloaddition reactions with this compound. These protocols are based on general procedures for Diels-Alder reactions and should be optimized for specific substrates and desired outcomes.
Protocol 1: Reaction with Maleic Anhydride (Representative)
This protocol describes a potential procedure for the reaction of this compound with maleic anhydride to form the corresponding bicyclo[3.2.2]non-8-ene-6,7-dicarboxylic anhydride derivative.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (or Xylene for higher temperatures)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Crystallization dish
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of toluene. To this solution, add maleic anhydride (1.05 eq).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Crystallization: Once the reaction is complete (as indicated by TLC, typically after several hours), remove the heat source and allow the reaction mixture to cool to room temperature. Further cooling in an ice bath may promote crystallization of the product.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold toluene or petroleum ether to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Reaction with N-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) (Representative)
PTAD is a highly reactive dienophile that often reacts at room temperature or below.
Materials:
-
This compound
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Dichloromethane (DCM) or Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask with a magnetic stir bar.
-
Addition of PTAD: To this solution, add a solution of PTAD (1.0 eq) in DCM dropwise at room temperature. The characteristic red color of PTAD should disappear upon reaction.
-
Reaction Monitoring: The reaction is typically very fast and can be monitored by the disappearance of the PTAD color.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure.
-
Purification: The crude product is often purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product using 1H NMR, 13C NMR, and mass spectrometry.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Maleic anhydride is corrosive and a skin and respiratory irritant. Handle with care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Photochemical Transformation of 3,5-Cycloheptadien-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemical transformations of 3,5-cycloheptadien-1-one, with a focus on its isomerization to bicyclo[3.2.0]hept-6-en-2-one. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to aid in the application of this photochemical reaction in synthetic chemistry and drug development.
Introduction
This compound is a seven-membered cyclic dienone that undergoes interesting photochemical transformations. Upon irradiation with ultraviolet (UV) light, particularly through sensitized photolysis, it can be converted into its strained bicyclic isomer, bicyclo[3.2.0]hept-6-en-2-one. This transformation is of synthetic interest as it provides a route to the bicyclo[3.2.0]heptane core, a structural motif present in various natural products and biologically active molecules. The reaction proceeds through a triplet excited state and involves the formation of a transient cis,trans-cycloheptadienone intermediate.
Key Photochemical Transformation: Isomerization to Bicyclo[3.2.0]hept-6-en-2-one
The primary photochemical reaction of this compound in solution upon sensitized irradiation is an intramolecular [2+2] cycloaddition to yield bicyclo[3.2.0]hept-6-en-2-one.
Reaction Scheme:
3,5-Cycloheptadien-1-oneBicyclo[3.2.0]hept-6-en-2-one
This isomerization is a clean and efficient method for the synthesis of the bicyclic ketone. The reaction is typically carried out in an organic solvent using a triplet sensitizer.
Quantitative Data
The efficiency of the photochemical isomerization can be assessed by the chemical yield of the product.
| Starting Material | Product | Sensitizer | Solvent | Yield | Reference |
| This compound | Bicyclo[3.2.0]hept-6-en-2-one | Acetophenone | Benzene | Not specified | [1] |
Note: While the referenced study focuses on the mechanistic aspects and intermediacy, specific quantum yield data for this exact transformation was not found in the provided search results. The determination of quantum yields for photochemical reactions is a complex process that involves careful actinometry.
Experimental Protocols
General Protocol for the Sensitized Photolysis of this compound
This protocol is based on the sensitized photolysis described for cis,cis-3,5-cycloheptadienone[1].
Materials:
-
This compound
-
Acetophenone (sensitizer)
-
Benzene (solvent), spectroscopic grade
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a filter to isolate the desired wavelength (e.g., Pyrex for >290 nm)
-
Inert gas (Nitrogen or Argon) for deoxygenation
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography equipment for purification (e.g., silica gel column chromatography)
Procedure:
-
Solution Preparation: Prepare a solution of this compound and the sensitizer (e.g., acetophenone) in the chosen solvent (e.g., benzene) in a quartz or Pyrex reaction vessel. A typical concentration for the substrate is in the range of 0.01-0.1 M, and the sensitizer is often used in a similar or slightly higher concentration.
-
Deoxygenation: Deoxygenate the solution by bubbling a gentle stream of inert gas (nitrogen or argon) through it for at least 30 minutes prior to and during the irradiation. Oxygen can quench the triplet excited state and lead to undesired side reactions.
-
Irradiation: Place the reaction vessel in the photochemical reactor and irradiate the solution with a suitable UV lamp. The use of a filter (e.g., Pyrex) is recommended to prevent unwanted high-energy photoreactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or NMR spectroscopy.
-
Work-up: Once the reaction has reached completion (or the desired conversion), stop the irradiation. Remove the solvent from the reaction mixture using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the bicyclo[3.2.0]hept-6-en-2-one.
-
Characterization: Characterize the purified product using standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry, to confirm its identity and purity.
Mechanistic Pathway and Visualization
The sensitized photochemical isomerization of this compound is proposed to proceed through the following steps:
-
Sensitization: The sensitizer absorbs UV light and is promoted to its excited singlet state, followed by efficient intersystem crossing to the triplet state.
-
Energy Transfer: The triplet sensitizer transfers its energy to a ground-state molecule of this compound, generating the triplet excited state of the dienone.
-
Isomerization to a cis,trans-Intermediate: The triplet this compound is believed to isomerize to a highly strained cis,trans-3,5-cycloheptadienone intermediate.
-
Intramolecular Cycloaddition: This transient intermediate then undergoes a thermal, disrotatory electrocyclization ([2+2] cycloaddition) to form the final product, bicyclo[3.2.0]hept-6-en-2-one.
Diagram of the Proposed Signaling Pathway
Caption: Proposed mechanism for the sensitized phototransformation.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for photolysis.
Applications in Drug Development and Organic Synthesis
The photochemical synthesis of bicyclo[3.2.0]hept-6-en-2-one and its derivatives provides access to a valuable class of strained bicyclic systems. These structures can serve as key intermediates in the synthesis of more complex molecules, including:
-
Natural Products: The bicyclo[3.2.0]heptane skeleton is a core component of several natural products with interesting biological activities.
-
Bioactive Compounds: The unique three-dimensional structure of these bicyclic compounds can be exploited in the design of novel therapeutic agents by providing a rigid scaffold for the precise orientation of functional groups that can interact with biological targets.
-
Mechanistic Probes: The strained nature of the bicyclo[3.2.0]heptane system can be utilized to study various chemical and biological processes.
Safety Considerations
-
UV Radiation: UV light is harmful to the eyes and skin. Always use appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat, gloves) when operating a photochemical reactor.
-
Solvents: Benzene is a known carcinogen. Handle it in a well-ventilated fume hood and wear appropriate gloves. Consider using alternative, less toxic solvents if possible.
-
Reagents: Handle all chemicals with care, following standard laboratory safety procedures. Review the Safety Data Sheets (SDS) for all reagents before use.
These application notes are intended to provide a detailed guide for researchers interested in the photochemical transformations of this compound. By following the outlined protocols and understanding the underlying mechanistic principles, this photochemical reaction can be a powerful tool in organic synthesis and the development of new chemical entities.
References
Application Notes and Protocols: The Strategic Use of a 3,5-Cycloheptadien-1-one Moiety in the Synthesis of Complex Natural Products
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a cornerstone of natural product synthesis. The seven-membered ring of 3,5-cycloheptadien-1-one and its derivatives, particularly as precursors to tropones, represents a valuable synthon. This document provides detailed application notes and experimental protocols for the utilization of a cycloheptadienone intermediate in the total synthesis of the norditerpenes, hainanolidol and harringtonolide.
The following sections detail the synthetic strategy, key experimental procedures, and relevant data, highlighting the transformation of a polycyclic cycloheptadiene intermediate into a functionalized cycloheptadienone, which is then converted to the characteristic tropone core of the target natural products.
Overview of the Synthetic Strategy
The total synthesis of hainanolidol leverages an intramolecular oxidopyrylium-based [5+2] cycloaddition to construct the core tetracyclic skeleton. This key reaction establishes a cycloheptadiene ring system embedded within the complex structure. The subsequent transformation of this cycloheptadiene moiety into a tropone is a critical phase of the synthesis, proceeding through a functionalized this compound intermediate.
The logical flow of this transformation is depicted in the following diagram:
Experimental Protocols
The following protocols are adapted from the total synthesis of hainanolidol by Zhang, M., Liu, N., & Tang, W. (2013). Journal of the American Chemical Society, 135(33), 12434–12438.
Protocol 1: Synthesis of the this compound Intermediate via Endoperoxide Formation and Rearrangement
This procedure describes the conversion of the cycloheptadiene intermediate to the corresponding cycloheptadienone.
Workflow Diagram:
Materials:
-
Cycloheptadiene intermediate
-
Dichloromethane (CH₂Cl₂)
-
Rose Bengal
-
Sodium bicarbonate (NaHCO₃)
-
Oxygen (O₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Silica gel for column chromatography
Procedure:
-
The cycloheptadiene intermediate (1.0 equiv) is dissolved in CH₂Cl₂.
-
Rose Bengal (0.05 equiv) and NaHCO₃ (2.0 equiv) are added to the solution.
-
The mixture is cooled to 0 °C and irradiated with a 100W lamp while bubbling O₂ through the solution.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is purged with argon.
-
DBU (2.0 equiv) is added dropwise at 0 °C.
-
The reaction is stirred for 30 minutes at the same temperature.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the this compound intermediate.
Protocol 2: Conversion of the this compound Intermediate to the Tropone Moiety
This protocol details the final step in the formation of the tropone ring system present in hainanolidol.
Materials:
-
This compound intermediate
-
p-Toluenesulfonic acid (TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
The this compound intermediate (1.0 equiv) is dissolved in toluene.
-
p-Toluenesulfonic acid (2.0 equiv) is added to the solution.
-
The mixture is heated to reflux and stirred for 1 hour.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by flash column chromatography to yield hainanolidol.
Data Presentation
The following table summarizes the quantitative data for the key transformations described in the protocols.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Protocol 1 | Cycloheptadiene Intermediate | This compound Intermediate | 1. O₂, Rose Bengal, NaHCO₃, hv, CH₂Cl₂ 2. DBU, 0 °C | 75 |
| Protocol 2 | This compound Intermediate | Hainanolidol | TsOH, Toluene, reflux | 80 |
Table 1: Summary of Reaction Yields.
Conclusion
The strategic formation and subsequent transformation of a cycloheptadienone moiety are pivotal in the total synthesis of hainanolidol. The protocols provided herein offer a detailed guide for the practical application of this methodology. The conversion of a cycloheptadiene to a tropone via a this compound intermediate demonstrates an effective strategy for accessing this important structural motif in complex natural products. These methods and data serve as a valuable resource for researchers engaged in the field of natural product synthesis and drug discovery.
Application Notes and Protocols: Derivatization of the Carbonyl Group in 3,5-Cycloheptadien-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carbonyl group in 3,5-Cycloheptadien-1-one. This versatile seven-membered cyclic dienone serves as a valuable scaffold in organic synthesis, and derivatization of its ketone functionality opens avenues for the creation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. The following protocols are based on established carbonyl chemistry principles and may be adapted for specific research applications.
Overview of Carbonyl Derivatization
The carbonyl group of this compound is a key reactive site, susceptible to nucleophilic attack. This reactivity allows for a variety of transformations to introduce new functional groups and build molecular complexity. Common derivatization strategies include reduction to an alcohol, conversion to an alkene via the Wittig reaction, formation of nitrogen-containing derivatives such as oximes and hydrazones, and carbon-carbon bond formation through reactions with organometallic reagents or enolate alkylation.
Experimental Protocols
Reduction of the Carbonyl Group
The reduction of the ketone in this compound to the corresponding secondary alcohol, 3,5-cycloheptadien-1-ol, can be achieved using metal hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically yielding the alcohol in good to excellent yields.
Experimental Protocol: Reduction with Sodium Borohydride
-
Materials: this compound, Sodium Borohydride (NaBH₄), Methanol, Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude 3,5-cycloheptadien-1-ol.
-
Purify the product by column chromatography on silica gel if necessary.
-
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Sodium Borohydride (NaBH₄) | 1.1 |
Note: While specific yield data for the reduction of this compound was not found in the immediate search, typical yields for NaBH₄ reductions of cyclic ketones are in the range of 80-95%.
Olefination via Wittig Reaction
The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. This reaction involves a phosphonium ylide and is widely used for the synthesis of alkenes.[1][2]
Experimental Protocol: Wittig Olefination
-
Materials: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), this compound, Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The solution should turn a characteristic deep red or orange color, indicating ylide formation.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography on silica gel to separate it from the triphenylphosphine oxide byproduct.
-
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Methyltriphenylphosphonium bromide | 1.1 |
| n-Butyllithium (n-BuLi) | 1.1 |
Formation of an Oxime
The reaction of a ketone with hydroxylamine hydrochloride in the presence of a base yields an oxime. This derivatization is often used for the protection or characterization of carbonyl compounds. A study on the synthesis of alicyclic oximes included the preparation of cycloheptanone oxime from cycloheptanone, suggesting a similar protocol would be effective for the unsaturated analog.[3]
Experimental Protocol: Oxime Formation
-
Materials: this compound, Hydroxylamine hydrochloride (NH₂OH·HCl), Pyridine, Ethanol, 1 M Hydrochloric acid (HCl), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and pyridine in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and remove the solvents under reduced pressure.
-
Take up the residue in ethyl acetate and wash with 1 M HCl to remove pyridine, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude oxime.
-
Recrystallize or purify by column chromatography as needed.
-
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Hydroxylamine hydrochloride | 1.2 |
Note: The synthesis of cycloheptanone oxime from cycloheptanone is reported to proceed in good yield. A similar outcome is expected for this compound.
Formation of a Hydrazone
Hydrazones are formed by the reaction of ketones with hydrazine or its derivatives. These compounds are stable and can serve as intermediates for further transformations, such as the Wolff-Kishner reduction.
Experimental Protocol: Hydrazone Formation
-
Materials: this compound, Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Acetic acid (catalytic amount).
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue to precipitate the hydrazone.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) if necessary.
-
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Hydrazine hydrate | 1.1 |
Note: Yields for hydrazone formation are typically high for unhindered ketones.
Visualizations
Caption: Reaction pathways for the derivatization of this compound.
Caption: Experimental workflow for the reduction of this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme caution under an inert atmosphere.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate containment measures.
These protocols provide a foundation for the derivatization of this compound. Researchers are encouraged to optimize reaction conditions and purification methods for their specific substrates and desired products.
References
Application Notes and Protocols: Catalytic Hydrogenation of 3,5-Cycloheptadien-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic hydrogenation of 3,5-cycloheptadien-1-one, a key transformation for the synthesis of valuable cycloheptane derivatives. The protocols outlined below are based on established methodologies for the hydrogenation of cyclic dienes and ketones, offering a starting point for laboratory-scale synthesis and process development.
Introduction
The catalytic hydrogenation of this compound is a versatile reaction that can yield a variety of saturated and partially saturated seven-membered ring structures. Depending on the catalyst and reaction conditions, the reaction can be controlled to selectively reduce the carbon-carbon double bonds, the carbonyl group, or both. The primary products of interest are cycloheptanone and cycloheptanol, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. This document details the common catalytic systems and provides standardized protocols for conducting this transformation.
Reaction Pathways
The hydrogenation of this compound can proceed through several pathways, as illustrated below. The initial step involves the reduction of the conjugated diene system to form cycloheptenone isomers, which are then further reduced to cycloheptanone. Subsequent hydrogenation of the ketone yields cycloheptanol. The choice of catalyst and the fine-tuning of reaction parameters are crucial for steering the reaction towards the desired product.
Caption: General reaction pathway for the catalytic hydrogenation of this compound.
Catalytic Systems and Conditions
The selection of the catalyst is paramount for achieving high yield and selectivity. The most commonly employed catalysts for the hydrogenation of cyclic unsaturated ketones are heterogeneous catalysts such as Palladium on Carbon (Pd/C) and Raney® Nickel.
Data Summary of Typical Catalytic Hydrogenation Conditions
| Parameter | Palladium on Carbon (Pd/C) | Raney® Nickel |
| Catalyst Loading | 5-10 mol% | 5-15 wt% |
| Hydrogen Pressure | 1-10 atm | 10-100 atm |
| Temperature | 25-80 °C | 50-150 °C |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol, Methanol, Isopropanol |
| Reaction Time | 2-24 hours | 4-48 hours |
| Primary Product | Cycloheptanone | Cycloheptanone / Cycloheptanol |
| Selectivity | High for C=C reduction | Can be tuned for C=C or C=O reduction |
Experimental Protocols
The following protocols provide a detailed methodology for the catalytic hydrogenation of this compound using two common catalytic systems.
Protocol 1: Selective Hydrogenation to Cycloheptanone using Palladium on Carbon (Pd/C)
This protocol is designed for the selective reduction of the carbon-carbon double bonds of this compound to yield cycloheptanone.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenator or a similar high-pressure reactor
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar.
-
Charging the Reactor: In a fume hood, add this compound (1.0 eq) and 10% Pd/C (5 mol%) to the reactor.
-
Solvent Addition: Add a sufficient volume of ethanol to dissolve the substrate and create a slurry with the catalyst (e.g., 0.1 M concentration of the substrate).
-
Inerting the System: Seal the reactor and purge with an inert gas (nitrogen or argon) for 5-10 minutes to remove any residual air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 atm).
-
Reaction: Heat the reactor to the desired temperature (e.g., 50 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude cycloheptanone.
-
-
Purification: The crude product can be purified by distillation or column chromatography if necessary.
Caption: Experimental workflow for Pd/C catalyzed hydrogenation.
Protocol 2: Hydrogenation to Cycloheptanone or Cycloheptanol using Raney® Nickel
This protocol can be adapted to favor either cycloheptanone or cycloheptanol by adjusting the reaction conditions. Higher temperatures and pressures will favor the formation of cycloheptanol. Raney nickel is a versatile hydrogenation catalyst used for various reductions.[1]
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
High-pressure autoclave
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, carefully wash the Raney® Nickel slurry with the reaction solvent (ethanol) to remove the storage solvent (typically water).
-
Reactor Charging: In a fume hood, add the washed Raney® Nickel (5-15 wt% relative to the substrate) to the autoclave.
-
Substrate and Solvent Addition: Add a solution of this compound (1.0 eq) in ethanol.
-
Inerting: Seal the autoclave and purge thoroughly with an inert gas.
-
Hydrogenation:
-
For Cycloheptanone: Pressurize with hydrogen to 10-50 atm and heat to 50-80 °C.
-
For Cycloheptanol: Pressurize with hydrogen to 50-100 atm and heat to 100-150 °C.
-
-
Reaction: Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction by taking aliquots (after safely depressurizing and purging) and analyzing by GC-MS or TLC.
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the hydrogen and purge with an inert gas.
-
The Raney® Nickel catalyst is pyrophoric and must be handled with care. Filter the catalyst through a pad of Celite® while keeping the filter cake wet with solvent. The catalyst should be quenched safely (e.g., with dilute acid) before disposal.
-
Remove the solvent from the filtrate by rotary evaporation.
-
-
Purification: Purify the resulting cycloheptanone or cycloheptanol by distillation or column chromatography.
Caption: Workflow for Raney® Nickel catalyzed hydrogenation.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety measures should be in place to prevent leaks and ignition sources.
-
Pyrophoric Catalysts: Both Pd/C (when dry and containing residual hydrogen) and Raney® Nickel are pyrophoric and can ignite spontaneously in air. They should always be handled under an inert atmosphere or as a slurry in a solvent.
-
High-Pressure Equipment: High-pressure reactors should be regularly inspected and operated by trained personnel.
Conclusion
The catalytic hydrogenation of this compound is a robust and scalable method for the synthesis of cycloheptanone and cycloheptanol. The choice between Pd/C and Raney® Nickel, along with the careful control of reaction parameters, allows for the selective synthesis of the desired product. The protocols provided herein serve as a foundation for further optimization and application in research and development.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Cycloheptadien-1-one by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-cycloheptadien-1-one by distillation. It is intended for researchers, scientists, and professionals in drug development who may encounter specific issues during their experiments.
Physical and Chemical Properties
A clear understanding of the physical properties of this compound is crucial for a successful distillation. Below is a summary of its key characteristics.
| Property | Value |
| Molecular Formula | C₇H₈O |
| Molecular Weight | 108.14 g/mol |
| Boiling Point (at 760 mmHg) | 189.4°C |
| CAS Number | 1121-65-9 |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Distillation, particularly vacuum distillation, is the most common method for purifying this compound. Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is preferred to prevent potential thermal decomposition.
Q2: At what temperature should I expect this compound to distill under vacuum?
A2: The boiling point of a liquid is dependent on the pressure. While the boiling point at atmospheric pressure is 189.4°C, under vacuum, the boiling point will be significantly lower. A specific literature report describes the purification of this compound by distillation at 65-70 °C under a pressure of 10 mmHg.
Q3: Is this compound prone to decomposition during distillation?
A3: As a conjugated dienone, this compound has the potential to undergo thermal decomposition or polymerization at elevated temperatures. This is a primary reason for employing vacuum distillation, which allows for distillation at a lower, less destructive temperature.
Q4: What are common impurities found in crude this compound?
A4: Impurities will largely depend on the synthetic route used to prepare the compound. Common impurities may include unreacted starting materials, solvents, and byproducts from side reactions.
Troubleshooting Guide
This guide addresses common problems encountered during the distillation of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No product distilling over at the expected temperature and pressure. | - Inaccurate pressure reading.- Leak in the vacuum system.- Thermometer placed incorrectly.- Insufficient heating. | - Calibrate your pressure gauge.- Check all joints and connections for leaks using a high-vacuum grease.- Ensure the thermometer bulb is positioned just below the side arm of the distillation head.- Gradually and carefully increase the heating mantle temperature. |
| Product is dark or discolored. | - Thermal decomposition.- Presence of non-volatile impurities. | - Reduce the distillation temperature by applying a higher vacuum.- Consider a pre-purification step like column chromatography to remove colored impurities.- Ensure the crude material is thoroughly dried before distillation. |
| Bumping or uneven boiling. | - Lack of boiling chips or a magnetic stir bar.- High heating rate. | - Add fresh boiling chips or a magnetic stir bar to the distilling flask before heating.- Heat the flask gradually and evenly. |
| Polymerization in the distillation flask. | - Prolonged heating at high temperatures.- Presence of acidic or basic impurities that can catalyze polymerization. | - Use a lower distillation temperature (higher vacuum).- Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) and dry it thoroughly before distillation.- Consider adding a radical inhibitor (e.g., hydroquinone) to the crude material before distillation, but be aware of its potential to co-distill. |
Experimental Protocol: Vacuum Distillation of this compound
This protocol is based on a reported synthesis and purification of this compound.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump
-
Pressure gauge (manometer)
-
Heating mantle
-
Magnetic stirrer and stir bar (or boiling chips)
-
Cold trap (recommended)
Procedure:
-
Apparatus Setup: Assemble a clean and dry vacuum distillation apparatus. Ensure all glass joints are properly sealed, using a minimal amount of high-vacuum grease if necessary.
-
Charging the Flask: Place the crude this compound into the round-bottom distillation flask. Add a magnetic stir bar or a few boiling chips.
-
Applying Vacuum: Connect the apparatus to a vacuum pump, with a pressure gauge and a cold trap in line. Slowly and carefully evacuate the system to the desired pressure (e.g., 10 mmHg).
-
Heating: Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle. If using a magnetic stirrer, ensure it is rotating at a steady rate.
-
Distillation: The product will begin to distill when its vapor pressure equals the pressure of the system. For this compound, the expected boiling point is approximately 65-70°C at 10 mmHg.
-
Collection: Collect the purified product in the receiving flask. It is advisable to collect a small forerun fraction, which may contain more volatile impurities, before collecting the main fraction.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the distillation of this compound.
Stability and storage conditions for 3,5-Cycloheptadien-1-one
This technical support center provides guidance on the stability, storage, and handling of 3,5-Cycloheptadien-1-one for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively published, based on its chemical structure as a reactive cyclic dienone, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber-colored vial or storing it in a dark place.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life can vary depending on the purity of the material and storage conditions. It is advisable to use the product within a year of receipt. For long-term storage, re-evaluation of purity by techniques such as 1H NMR or GC-MS is recommended before use.
Q3: What are the main degradation pathways for this compound?
A3: Due to its conjugated diene and ketone functionalities, this compound is susceptible to several degradation pathways:
-
Dimerization/Polymerization: Like other cyclic dienes, it can undergo self-Diels-Alder reactions to form dimers or oligomers, especially upon prolonged storage at room temperature or in the presence of catalysts.[1][2]
-
Oxidation: The double bonds are susceptible to oxidation from atmospheric oxygen, leading to the formation of epoxides or other oxygenated impurities.
-
Acid/Base Catalyzed Reactions: The ketone functionality and the conjugated system can be sensitive to acidic or basic conditions, potentially leading to rearrangements or other side reactions.
Q4: Is this compound compatible with all common laboratory solvents?
A4: While soluble in many common organic solvents, care should be taken. Protic solvents may participate in reactions with the ketone functionality. Chlorinated solvents may contain acidic impurities that can promote degradation. For reactions, it is best to use freshly distilled, anhydrous solvents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield in Diels-Alder reaction | 1. Degraded this compound: The starting material may have dimerized or oxidized during storage. | 1a. Check Purity: Analyze the starting material by 1H NMR or GC-MS to check for impurities. 1b. Purification: If impurities are present, consider purification by distillation or column chromatography immediately before use. |
| 2. Inactive Dienophile: The dienophile may be of low reactivity or has degraded. | 2a. Use an Activated Dienophile: Employ dienophiles with electron-withdrawing groups to enhance reactivity. 2b. Check Dienophile Purity: Ensure the dienophile is pure and active. | |
| 3. Unfavorable Reaction Conditions: The reaction temperature may be too low or the reaction time too short. | 3a. Optimize Temperature: Gradually increase the reaction temperature. 3b. Extend Reaction Time: Monitor the reaction progress over a longer period. | |
| Formation of multiple products | 1. Dimerization of this compound: The diene is reacting with itself. | 1a. Control Stoichiometry: Use a slight excess of the dienophile. 1b. Lower Concentration: Run the reaction at a lower concentration to disfavor the bimolecular self-reaction. 1c. Control Temperature: Run the reaction at the lowest effective temperature. |
| 2. Side reactions: The ketone or diene may be undergoing other reactions. | 2a. Use Neutral Conditions: Avoid strongly acidic or basic conditions if possible. 2b. Protect Functional Groups: If necessary, consider protecting the ketone functionality. | |
| Product is an insoluble oil or polymer | 1. Polymerization: The starting material or product has polymerized. | 1a. Use Freshly Purified Monomer: Ensure the this compound is free of oligomers. 1b. Add Inhibitor: For storage, consider adding a radical inhibitor like BHT, but be aware this will need to be removed before use. |
| Difficulty in product purification | 1. Similar Polarity of Product and Byproducts: The desired product and dimers/oligomers may have similar polarities. | 1a. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. 1b. Crystallization: Attempt to crystallize the desired product from a suitable solvent system. |
Experimental Protocols
Representative Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol is a representative example of a Diels-Alder reaction involving a cyclic dienone.[3][4][5] Researchers should adapt this protocol based on their specific experimental goals and safety assessments.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (anhydrous)
-
Ethyl acetate (for workup)
-
Hexane (for workup)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous toluene under an inert atmosphere.
-
Addition of Diene: To the stirred solution, add a solution of freshly purified this compound (1.0 eq) in anhydrous toluene dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Maleic anhydride is corrosive and a respiratory irritant. Handle with care.
-
Toluene is flammable and has toxic effects. Avoid inhalation and skin contact.
Visualizations
Logical Workflow for Troubleshooting Low Yield in a Diels-Alder Reaction
References
Technical Support Center: Synthesis of 3,5-Cycloheptadien-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,5-Cycloheptadien-1-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two prevalent methods for the synthesis of this compound are:
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Dehydrobromination of 2-Bromocycloheptanone: This method involves the elimination of hydrogen bromide from 2-bromocycloheptanone, typically using a base like lithium carbonate in the presence of lithium bromide.
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Oxidation of 1,3-Cycloheptadiene: This route involves the allylic oxidation of 1,3-cycloheptadiene using an oxidizing agent such as chromium trioxide.
Q2: What are the major side reactions to be aware of during the synthesis?
A2: The primary side reactions depend on the chosen synthetic route:
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For Dehydrobromination:
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Incomplete reaction: Residual 2-bromocycloheptanone may remain.
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Formation of isomeric dienones: Depending on the reaction conditions, other isomers of cycloheptadienone might be formed.
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Self-condensation: Under basic conditions, the ketone can undergo self-condensation reactions, leading to higher molecular weight byproducts.
-
-
For Oxidation:
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Over-oxidation: The diene or the product dienone can be further oxidized to form diones or other oxygenated species.
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Aromatization: The cycloheptadienone ring can rearrange to form aromatic compounds like benzaldehyde or toluene, especially at higher temperatures or in the presence of certain catalysts.
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Diels-Alder Dimerization: this compound can act as both a diene and a dienophile, leading to the formation of a dimeric adduct. This is a common issue with cyclic dienones.
-
Q3: How can I minimize the formation of the Diels-Alder dimer?
A3: To minimize the formation of the Diels-Alder dimer, consider the following strategies:
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Keep the reaction temperature low: The Diels-Alder reaction is often reversible at higher temperatures (retro-Diels-Alder). However, the forward reaction is typically favored at lower to moderate temperatures. Therefore, running the synthesis at the lowest effective temperature can help.
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Use dilute solutions: Lowering the concentration of the dienone as it is formed can reduce the likelihood of bimolecular reactions like dimerization.
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In situ trapping: If the dienone is an intermediate in a subsequent reaction, performing the next step in the same pot ("in situ") can consume the dienone as it is formed, preventing its dimerization.
Q4: What is the best way to purify the final product?
A4: Fractional distillation under reduced pressure is a common and effective method for purifying this compound, as it is a liquid at room temperature. This technique is particularly useful for separating the product from less volatile impurities and side products. Column chromatography can also be employed for higher purity, although it may be less practical for larger scale syntheses.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Dehydrobromination Reaction
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material (2-bromocycloheptanone) remains (verified by GC-MS). | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. |
| Inactive or insufficient base (lithium carbonate). | Ensure the lithium carbonate is dry and of high purity. Use a slight excess of the base. | |
| Presence of multiple unexpected peaks in the GC-MS analysis. | Formation of isomeric dienones or self-condensation byproducts. | Optimize the reaction temperature; higher temperatures can sometimes lead to isomerization. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Product loss during workup. | The product may have some water solubility. | When performing aqueous workup, ensure to saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the organic product. Back-extract the aqueous layer with a suitable organic solvent. |
Problem 2: Low Yield and/or Complex Mixture in Oxidation of 1,3-Cycloheptadiene
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 1,3-cycloheptadiene. | Insufficient amount or activity of the oxidizing agent (e.g., Chromium trioxide). | Ensure the oxidizing agent is fresh and active. A slight excess may be required. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Presence of peaks corresponding to diones or other highly oxygenated compounds in the GC-MS. | Over-oxidation of the starting material or product. | Reduce the amount of oxidizing agent. Add the oxidizing agent portion-wise to control the reaction. Lower the reaction temperature. |
| Aromatic peaks (e.g., benzaldehyde, toluene) detected in NMR or GC-MS. | Aromatization of the product. | Avoid high reaction temperatures and prolonged reaction times. Certain acidic conditions can promote aromatization; ensure the reaction medium is not overly acidic. |
| A significant amount of a high molecular weight byproduct is observed. | Diels-Alder dimerization of the product. | Maintain a low concentration of the product as it forms. Consider a slower addition of the oxidizing agent to keep the instantaneous concentration of the dienone low. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Dehydrobromination of 2-Bromocycloheptanone
Materials:
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2-Bromocycloheptanone
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Lithium Carbonate (Li₂CO₃), anhydrous
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Lithium Bromide (LiBr)
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N,N-Dimethylformamide (DMF), anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF).
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Add lithium carbonate and lithium bromide to the DMF.
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Heat the suspension to the desired reaction temperature (e.g., 100-120 °C).
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Slowly add a solution of 2-bromocycloheptanone in a small amount of anhydrous DMF to the heated suspension over a period of 1-2 hours.
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After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
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Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
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Extract the aqueous mixture with diethyl ether (3 x volumes).
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Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Key Experiment 2: Synthesis of this compound via Oxidation of 1,3-Cycloheptadiene
Materials:
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1,3-Cycloheptadiene
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Chromium trioxide (CrO₃)
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Pyridine
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Dichloromethane (DCM), anhydrous
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Silica gel
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Diethyl ether
Procedure:
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To a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and pyridine.
-
Cool the solution in an ice-salt bath.
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Carefully and portion-wise, add chromium trioxide to the stirred solution, ensuring the temperature remains low. This forms the Collins reagent in situ.
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After the addition is complete, warm the mixture to room temperature and stir for 30 minutes.
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Cool the mixture again in an ice bath and add a solution of 1,3-cycloheptadiene in a small amount of anhydrous DCM dropwise from the dropping funnel.
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After the addition, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS.
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Upon completion, decant the supernatant solution from the dark, tarry residue.
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Wash the residue with diethyl ether.
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Combine the organic solutions and pass them through a short pad of silica gel to remove chromium salts.
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Wash the silica gel pad with additional diethyl ether.
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Combine the organic filtrates and carefully remove the solvent under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure.
Data Presentation
Table 1: Troubleshooting Guide Summary for Dehydrobromination Synthesis
| Problem | Primary Indicator | Key Troubleshooting Steps |
| Low Yield | High amount of starting material in crude product | Increase reaction time/temperature; check base activity. |
| Low Purity | Multiple unexpected peaks in GC-MS | Optimize reaction temperature; improve stirring. |
| Product Loss | Low recovery after workup | Saturate aqueous phase with NaCl; back-extract. |
Table 2: Troubleshooting Guide Summary for Oxidation Synthesis
| Problem | Primary Indicator | Key Troubleshooting Steps |
| Low Conversion | High amount of starting diene in crude product | Check oxidant activity; increase reaction temperature cautiously. |
| Over-oxidation | Presence of diones/highly oxygenated species | Reduce amount of oxidant; add oxidant portion-wise; lower temperature. |
| Aromatization | Aromatic signals in NMR/GC-MS | Avoid high temperatures and prolonged reaction times. |
| Dimerization | High molecular weight byproduct observed | Use dilute solutions; slow addition of oxidant. |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway for the dehydrobromination synthesis route.
Caption: Reaction pathway for the oxidation synthesis route.
Technical Support Center: Synthesis of 3,5-Cycloheptadien-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the preparation of 3,5-Cycloheptadien-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: Several synthetic routes are reported for the synthesis of this compound. The most common methods include:
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Acid-Catalyzed Rearrangement of Bicyclo[3.2.0]hept-2-en-6-one: This method involves the ring expansion of a bicyclic precursor under strong acid conditions.
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Oxidation of Cycloheptadienes: This approach utilizes the oxidation of 1,3- or 1,4-cycloheptadiene to introduce the ketone functionality.
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Ring Expansion of Cyclohexenone Derivatives: Certain methods allow for the one-carbon ring expansion of a six-membered ring to the desired seven-membered ring.
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From Tropolone Methyl Ethers: Tropolone derivatives can serve as precursors for the synthesis of cycloheptadienones.
Q2: I am getting a very low yield in the acid-catalyzed rearrangement of bicyclo[3.2.0]hept-2-en-6-one. What could be the issue?
A2: Low yields in this reaction are often attributed to an undesired side reaction. When using very strong acids like fluorosulfonic acid (FSO₃H), bicyclo[3.2.0]hept-2-en-6-one can rearrange to form protonated 1-acetylcyclopentadiene instead of the desired seven-membered ring product.[1] Careful selection of the acid catalyst and reaction conditions is crucial.
Q3: What are the potential side products in the synthesis of this compound?
A3: Depending on the synthetic route, several side products can lead to low yields. In the acid-catalyzed rearrangement, as mentioned, 1-acetylcyclopentadiene is a known byproduct.[1] During the oxidation of cycloheptadienes, over-oxidation to diones or other oxidized species can occur. Incomplete reaction or the formation of isomeric byproducts are also common challenges.
Q4: How can I purify this compound to improve the isolated yield?
A4: Purification is a critical step to obtaining a high yield of the final product. Common purification techniques include:
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Fractional Distillation: This method is effective for separating the product from solvents and impurities with different boiling points.
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Column Chromatography: Silica gel chromatography can be used to separate the target compound from non-polar byproducts and starting materials.
The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic methods.
Method 1: Acid-Catalyzed Rearrangement of Bicyclo[3.2.0]hept-2-en-6-one
This method relies on the careful acid-mediated ring expansion of a bicyclic ketone.
Experimental Protocol:
A detailed protocol for a related compound, 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one, is provided as a reference. This can be adapted for the synthesis of the target molecule. The synthesis involves the bicyclization of a 3-hydroxy-6-alkenoic acid.
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Step 1: Preparation of the Precursor Acid: A suitable 3-hydroxy-6-heptenoic acid is required as the starting material.
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Step 2: Cyclization: The crude 3-hydroxy-6-heptenoic acid is treated with acetic anhydride and potassium acetate. The reaction mixture is stirred at room temperature and then refluxed.
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Step 3: Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. Purification is typically achieved by distillation.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Low to no product formation | Insufficient acid strength or incorrect acid catalyst. | While very strong acids can cause side reactions, the acid must be strong enough to catalyze the rearrangement. Consider using 96% sulfuric acid as an alternative to FSO₃H.[1] |
| Reaction temperature is too low. | The rearrangement may require elevated temperatures. Carefully increase the reaction temperature while monitoring for product formation and decomposition. | |
| Formation of 1-acetylcyclopentadiene | Use of an excessively strong acid with bicyclo[3.2.0]hept-2-en-6-one.[1] | Use a milder strong acid, such as 96% H₂SO₄. Alternatively, consider using a different isomer of the starting material if possible, as bicyclo[3.2.0]hept-2-en-7-one is reported to give the desired cyclohepta-2,4-dienone.[1] |
| Product decomposition during workup | Presence of residual acid during purification. | Neutralize the reaction mixture thoroughly before extraction and distillation. Washing the organic extracts with a mild base (e.g., saturated sodium bicarbonate solution) is recommended. |
Logical Relationship Diagram:
Caption: Troubleshooting workflow for the acid-catalyzed rearrangement.
Method 2: Oxidation of 1,4-Cycloheptadiene
This method involves the direct oxidation of a cycloheptadiene to the corresponding dienone. Selenium dioxide is a potential reagent for this transformation.
Experimental Protocol (General Procedure based on related reactions):
A detailed protocol for the SeO₂/O₂ oxidation of cycloocta-1,3-diene to cycloocta-3,5-dien-1-one is available and can be adapted.[2]
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Step 1: Reaction Setup: A solution of 1,4-cycloheptadiene in a suitable solvent (e.g., acetic anhydride) is prepared.
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Step 2: Oxidation: Selenium dioxide is added to the solution, and oxygen is bubbled through the reaction mixture, which is typically heated to reflux.
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Step 3: Intermediate Processing: The reaction yields an acetate precursor which is then reduced (e.g., with LAH) to the corresponding alcohol.
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Step 4: Final Oxidation: The alcohol is oxidized (e.g., with TPAP/N-MMO) to the final this compound.[2]
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Low yield of the intermediate acetate | Inefficient oxidation. | Ensure a continuous stream of oxygen is bubbled through the reaction mixture. The presence of oxygen is reported to improve yields in similar reactions.[2] |
| Substoichiometric amount of selenium dioxide. | Use a slight excess of selenium dioxide to ensure complete conversion of the starting material. | |
| Formation of multiple isomeric products | Non-selective oxidation. | The oxidation of dienes can sometimes lead to a mixture of allylic and homoallylic oxidation products.[2] Careful monitoring of the reaction by TLC or GC-MS is recommended to optimize for the desired isomer. Adjusting the reaction temperature and time may improve selectivity. |
| Low yield in the final oxidation step | Incomplete oxidation of the alcohol. | Ensure the oxidizing agent (e.g., TPAP/N-MMO) is fresh and used in sufficient quantity. Monitor the reaction to completion. |
| Difficulty in purifying the final product | Presence of selenium byproducts. | After the initial oxidation, selenium byproducts can be removed by filtration. Proper workup and purification of the intermediate alcohol are crucial before the final oxidation step. |
Quantitative Data Summary:
| Method | Starting Material | Reagents | Reported Yield (%) | Reference |
| Acid-Catalyzed Bicyclization | 3,6-dimethyl-3-hydroxy-6-heptenoic acid | Ac₂O, KOAc | 82 (for dimethyl analog) | Organic Syntheses |
| SeO₂/O₂ Oxidation | Cycloocta-1,3-diene | 1. SeO₂, Ac₂O, O₂; 2. LAH; 3. TPAP/N-MMO | 36 (acetate), 95 (alcohol), 73 (final enone) | ResearchGate[2] |
Experimental Workflow Diagram:
Caption: Synthetic pathways to this compound.
References
Technical Support Center: Purification of Crude 3,5-Cycloheptadien-1-one
Welcome to the technical support center for the purification of crude 3,5-Cycloheptadien-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of crude this compound.
Q1: What are the typical impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route employed. A common preparative method involves the reaction of cyclopentadiene with dichloroacetyl chloride to form 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, followed by subsequent rearrangement.[1] Potential impurities from this pathway may include:
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Unreacted Starting Materials: Dichloroacetyl chloride and cyclopentadiene (often present as its dimer, dicyclopentadiene).[1]
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Intermediates: Residual 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one.
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Side Products: Triethylamine hydrochloride, formed during the initial condensation step.[1] Polymeric materials can also form, especially if the reaction temperature is not well-controlled.
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Solvents: Residual solvents used in the reaction and workup, such as pentane or other hydrocarbons.[1]
Q2: My purified product is a yellow or brown oil, not a colorless liquid. What is the likely cause and how can I fix it?
A2: A colored product often indicates the presence of polymeric impurities or degradation products. This can be caused by:
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Excessive Heat: Heating the compound to high temperatures, especially during distillation, can lead to decomposition.
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Acidic or Basic Residues: Traces of acid or base from the workup can catalyze polymerization or degradation.
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Air Oxidation: Prolonged exposure to air can lead to the formation of colored oxidation byproducts.
Troubleshooting:
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Purification Method: If distillation is causing decomposition, consider using flash column chromatography on silica gel.
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Neutralize Crude Product: Before purification, ensure the crude product is thoroughly washed with a neutral aqueous solution (e.g., saturated sodium bicarbonate, followed by brine) to remove any acidic or basic impurities.
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Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize oxidation.
Q3: I am having difficulty separating this compound from a close-boiling impurity during distillation. What are my options?
A3: When fractional distillation is insufficient, alternative purification techniques should be considered:
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Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since this compound is a ketone, it will have moderate polarity, allowing for separation from less polar hydrocarbon impurities (like dicyclopentadiene) and more polar byproducts.
-
Preparative Gas Chromatography (Prep-GC): For very small-scale purifications where high purity is critical, Prep-GC can be an excellent option for separating compounds with very similar boiling points.
Q4: My yield after purification is very low. What are the potential reasons?
A4: Low recovery can be attributed to several factors throughout the purification process:
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Decomposition: As mentioned, the compound can be sensitive to heat.
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Loss during Workup: Inefficient extraction or multiple washing steps can lead to product loss in the aqueous layers.
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Improper Chromatography Technique: Using an inappropriate solvent system in flash chromatography can lead to poor separation and co-elution of the product with impurities, resulting in the discarding of mixed fractions.
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Adsorption on Silica Gel: Highly polar impurities can bind strongly to the silica gel, and in some cases, the product itself might show some irreversible adsorption.
Troubleshooting:
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Optimize Distillation: If using distillation, consider performing it under reduced pressure to lower the boiling point and minimize thermal decomposition.
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Efficient Extraction: Ensure the pH of the aqueous layer is appropriate during extraction to minimize the solubility of the organic product. Use a sufficient volume of extraction solvent.
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TLC Analysis for Chromatography: Before running a column, perform thin-layer chromatography (TLC) to determine the optimal solvent system for good separation.
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Deactivate Silica Gel: If you suspect product degradation on acidic silica gel, you can use silica gel that has been treated with a base like triethylamine.
Quantitative Data
| Parameter | Crude Product | After Distillation | After Flash Chromatography |
| Purity (by GC) | 50-70% | 90-95% | >98% |
| Appearance | Yellow to brown oil | Pale yellow oil | Colorless oil |
| Major Impurities | Dicyclopentadiene, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, triethylamine HCl | Dicyclopentadiene, isomeric ketones | Trace solvent |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This method is suitable for removing non-volatile impurities and separating components with significantly different boiling points.
Procedure:
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.
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Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
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Heating: Gently heat the distillation flask using a heating mantle.
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Collecting Fractions: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. It is advisable to collect a small forerun and discard it.
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Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This is the recommended method for achieving high purity, especially when dealing with close-boiling impurities or thermally sensitive material.
Procedure:
-
TLC Analysis: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.
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Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet packing).
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Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent and load it onto the top of the silica gel bed.
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Elution: Elute the column with the chosen solvent system, applying positive pressure (using a pump or inert gas) to maintain a steady flow rate.
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Fraction Collection: Collect fractions in test tubes or vials.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
References
Preventing polymerization of 3,5-Cycloheptadien-1-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the polymerization of 3,5-Cycloheptadien-1-one.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the handling and storage of this compound.
| Issue | Possible Cause | Suggested Solution |
| Cloudiness or precipitation in the sample | Onset of polymerization or dimerization. | Filter the sample through a short plug of alumina or silica gel. Consider redistillation if the material is significantly polymerized. |
| Increased viscosity of the sample | Advanced polymerization. | The material may not be salvageable for reactions requiring high purity monomer. Consider depolymerization if possible, or dispose of the material according to safety guidelines. |
| Discoloration (yellowing) of the sample | Decomposition or presence of impurities that can initiate polymerization. | Purify the sample by distillation or chromatography. Ensure the purified material is stored under an inert atmosphere and refrigerated. |
| Inconsistent reaction outcomes | Partial polymerization of the starting material. | Always use freshly purified or properly stored this compound. Check for the presence of oligomers using techniques like NMR or GC-MS before starting a reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: this compound is a cyclic dienone, and its instability is primarily due to its propensity to undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with itself.[1] This leads to the formation of dimers and higher-order oligomers, reducing the purity of the monomer and potentially interfering with subsequent reactions.
Q2: How can I prevent the polymerization of this compound during storage?
A2: To prevent polymerization, it is crucial to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically at or below 0°C. The addition of a radical scavenger as a polymerization inhibitor is also recommended.
Q3: What are suitable polymerization inhibitors for this compound?
A3: While specific data for this compound is limited, inhibitors commonly used for other conjugated dienes can be effective. These include:
-
Butylated hydroxytoluene (BHT): A common antioxidant and radical scavenger.
-
Hydroquinone (HQ): Another widely used inhibitor for unsaturated monomers.
-
Phenothiazine (PTZ): Effective for inhibiting radical polymerization.
The choice of inhibitor may depend on the intended application and the ease of its removal prior to reaction.
Q4: What is the recommended concentration of a polymerization inhibitor?
A4: A typical concentration for polymerization inhibitors is in the range of 50-200 ppm. However, the optimal concentration can depend on the storage temperature and desired shelf life. It is advisable to start with a lower concentration and monitor the stability of the compound.
Q5: How can I detect if my this compound sample has started to polymerize?
A5: The formation of oligomers can be detected by several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: The appearance of new, broad signals in the proton or carbon NMR spectrum can indicate the presence of oligomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A decrease in the peak corresponding to the monomer and the appearance of higher molecular weight peaks can signify polymerization.
-
Visual inspection: Increased viscosity, cloudiness, or the formation of a solid precipitate are visual cues of polymerization.
Q6: Can I reverse the polymerization of this compound?
A6: In some cases, particularly for dimers formed via a reversible Diels-Alder reaction, depolymerization can be achieved by heating the sample under vacuum (thermolysis). The volatile monomer can be distilled from the less volatile oligomers. However, this may not be effective for higher-order polymers.
Experimental Protocols
Protocol 1: Storage of this compound
-
Purification: If the purity of the as-received material is questionable, purify it by vacuum distillation.
-
Inhibitor Addition: To the freshly distilled, colorless liquid, add a polymerization inhibitor such as BHT to a final concentration of 100 ppm.
-
Inert Atmosphere: Place the stabilized compound in a clean, dry amber glass vial.
-
Sealing: Seal the vial with a septum and parafilm.
-
Inerting: Purge the headspace of the vial with a gentle stream of dry argon or nitrogen for several minutes.
-
Storage: Store the sealed vial in a refrigerator at a temperature of 0-4°C. For long-term storage, a freezer at -20°C is recommended.
Protocol 2: Monitoring for Polymerization
-
Sampling: Under an inert atmosphere, carefully extract a small aliquot (e.g., 0.1 mL) from the stored sample.
-
NMR Analysis: Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.
-
Data Interpretation: Compare the spectrum to that of a freshly purified sample. Look for the appearance of broad signals or a decrease in the integration of the monomeric protons relative to an internal standard.
-
GC-MS Analysis (Optional): Dilute the aliquot in a suitable solvent (e.g., dichloromethane) and analyze by GC-MS to check for the presence of higher molecular weight species.
Visualizations
Caption: Workflow for the proper handling and storage of this compound.
Caption: Decision tree for troubleshooting suspected polymerization of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 3,5-Cycloheptadien-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Cycloheptadien-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, with a focus on scalable methods.
Frequently Asked Questions (FAQs)
Q1: What are the most promising scalable synthetic routes to this compound?
A1: Several synthetic strategies show promise for the scalable production of this compound. The most notable include:
-
Divinylcyclopropane-Cycloheptadiene Rearrangement: This method is advantageous due to its atom economy and the strong thermodynamic driving force from the release of ring strain.[1]
-
Tandem Intermolecular Enyne Metathesis: This approach can provide substituted 1,3-cycloheptadienes, which can be precursors to the target ketone.[2]
-
Allylic Oxidation of Cycloheptadienes: Direct oxidation of readily available cycloheptadiene precursors offers a straightforward route.[3]
-
[4+3] Cycloaddition Reactions: This method allows for the construction of the seven-membered ring from a four-atom and a three-atom component.
Q2: Are there any direct oxidation methods to synthesize this compound?
A2: Yes, the direct synthesis of this compound can be achieved through the allylic oxidation of appropriate cycloheptadiene precursors.[3] This involves the selective oxidation of a methylene group adjacent to a double bond. Reagents like selenium dioxide have been used for analogous transformations.[3]
Troubleshooting Guides
Route 1: Divinylcyclopropane-Cycloheptadiene Rearrangement
Problem: Low or no yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Incorrect stereochemistry of the divinylcyclopropane precursor: | The rearrangement often proceeds more readily from the cis-divinylcyclopropane isomer. trans-isomers may require thermal isomerization to the cis-form before rearrangement will occur.[1] Consider adjusting reaction conditions to favor the formation of the cis-isomer or introducing a thermal step to facilitate isomerization. |
| Insufficient thermal energy: | The rearrangement is a thermal process. If the reaction is sluggish, a higher temperature may be required. The optimal temperature should be determined empirically, balancing reaction rate with potential side reactions or decomposition.[1] |
| Side reactions: | Competitive pathways can exist. Analyze byproducts by GC-MS or NMR to identify alternative reaction pathways. Adjusting the temperature or using a catalyst might help to favor the desired rearrangement. |
Problem: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Steps |
| Formation of close-boiling impurities: | Isomeric cycloheptadienones or other rearrangement byproducts may have similar boiling points. High-resolution fractional distillation under reduced pressure is often necessary. Consider using a spinning band distillation apparatus for enhanced separation. |
| Thermal instability of the product: | Prolonged heating during distillation can lead to decomposition or polymerization. Use a high-vacuum distillation setup to lower the boiling point and minimize thermal stress on the product. |
Route 2: Allylic Oxidation of Cycloheptadienes
Problem: Over-oxidation or formation of multiple products.
| Potential Cause | Troubleshooting Steps |
| Harsh oxidizing agent: | Strong oxidizing agents can lead to the formation of diones or other undesired products. Use milder, more selective reagents. Selenium dioxide is a classic reagent for allylic oxidation, but others like chromium-based reagents should be used with caution and careful temperature control.[3] |
| Reaction conditions are too aggressive: | High temperatures or prolonged reaction times can promote over-oxidation. Optimize the reaction temperature and monitor the reaction progress closely using techniques like TLC or GC to stop the reaction at the optimal time. |
| Incorrect starting material: | Ensure the purity of the starting cycloheptadiene. Isomeric impurities can lead to a mixture of oxidized products. |
Problem: Low conversion of the starting material.
| Potential Cause | Troubleshooting Steps |
| Insufficient amount of oxidizing agent: | Ensure the stoichiometry of the oxidizing agent is correct. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided to prevent over-oxidation. |
| Low reaction temperature: | Allylic oxidations can be slow at low temperatures. Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
Experimental Protocols
Detailed Methodologies for Key Experiments will be populated as more specific literature data becomes available. Currently, the available literature provides conceptual frameworks rather than detailed, scalable protocols for the direct synthesis of this compound. The following sections will be updated with quantitative data and step-by-step procedures as they are identified and validated.
Protocol 1: Synthesis via Divinylcyclopropane-Cycloheptadiene Rearrangement (Illustrative)
This is a generalized procedure and requires optimization for specific substrates and scales.
-
Synthesis of the Divinylcyclopropane Precursor: Synthesize the corresponding 1,2-divinylcyclopropane derivative that can be converted to this compound upon rearrangement. This may involve a cyclopropanation reaction followed by the introduction of vinyl groups.
-
Thermal Rearrangement: The crude or purified divinylcyclopropane is subjected to thermolysis. The reaction is typically performed in a high-boiling solvent or neat, under an inert atmosphere. The temperature required can range from 80°C to over 200°C, depending on the substrate.[4]
-
Work-up and Purification: After the rearrangement is complete (monitored by GC or NMR), the reaction mixture is cooled. The product is isolated by extraction and purified by fractional distillation under reduced pressure.
| Parameter | Value/Range | Notes |
| Reaction Temperature | 80 - 220 °C | Highly substrate-dependent. |
| Reaction Time | 1 - 24 hours | Monitor by GC or NMR. |
| Pressure (Distillation) | <10 mmHg | To avoid thermal decomposition. |
| Typical Yield | 60 - 85% | Highly variable based on precursor.[1] |
Protocol 2: Synthesis via Allylic Oxidation (Illustrative)
This is a generalized procedure and requires optimization.
-
Reaction Setup: A solution of 1,3- or 1,4-cycloheptadiene in a suitable solvent (e.g., acetic anhydride) is prepared in a flask equipped with a reflux condenser and a gas inlet.[3]
-
Addition of Oxidant: A stoichiometric amount of selenium dioxide (or another suitable oxidizing agent) is added.
-
Reaction: The mixture is heated to reflux. In some cases, bubbling oxygen through the reaction mixture can improve the yield.[3]
-
Work-up and Purification: The reaction is cooled, filtered to remove solid byproducts, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or distillation.
| Parameter | Value/Range | Notes |
| Oxidizing Agent | Selenium Dioxide | Other agents may be applicable. |
| Solvent | Acetic Anhydride | Other high-boiling solvents may be used. |
| Reaction Temperature | Reflux | Dependent on the solvent. |
| Typical Yield | Moderate | Highly dependent on substrate and conditions. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Divinylcyclopropane-cycloheptadiene rearrangement - Wikipedia [en.wikipedia.org]
- 2. Cycloheptadiene ring synthesis by tandem intermolecular enyne metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1121-65-9 | Benchchem [benchchem.com]
- 4. BJOC - Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis [beilstein-journals.org]
Characterization of byproducts in 3,5-Cycloheptadien-1-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Cycloheptadien-1-one. The information is structured to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound and its derivatives can be approached through several key strategies, primarily involving the construction of the seven-membered ring. The most common methods include:
-
[4+3] Cycloaddition Reactions: This method involves the reaction of a four-atom π-system (a diene) with a three-atom π-system (an allyl cation or its equivalent) to form the seven-membered ring.[1][2]
-
Photochemical Rearrangement: Irradiation of bicyclo[3.2.0]hept-2-en-6-one derivatives can induce a rearrangement to form the cycloheptadienone skeleton.
-
Ring Expansion of Cyclohexanone Derivatives: Certain substituted cyclohexanones can undergo a two-carbon ring expansion to yield cycloheptenones and cycloheptadienones.[3]
Q2: What are the key analytical techniques for characterizing this compound and its byproducts?
A2: A combination of chromatographic and spectroscopic methods is essential for the characterization of the product and any impurities. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating volatile components of the crude reaction mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any byproducts present in the sample.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative separation of the product from non-volatile impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and determining appropriate solvent systems for purification by column chromatography.
Troubleshooting Guides by Synthetic Route
Route 1: [4+3] Cycloaddition
This approach typically involves the reaction of a diene (e.g., furan, cyclopentadiene) with an oxyallyl cation generated in situ from an α,α'-dihaloketone.
| Byproduct/Impurity | Proposed Structure | Rationale for Formation | Characterization Notes |
| Starting Materials | Dienes, α,α'-dihaloketone | Incomplete reaction. | Easily identified by GC-MS and ¹H NMR by comparison to standards. |
| Isomeric Cycloadducts | e.g., bicyclo[3.2.0]heptenone derivatives | Stepwise cycloaddition mechanism or competing [2+2] cycloaddition pathway. | May have similar mass spectra to the desired product but can be distinguished by ¹H and ¹³C NMR spectroscopy, particularly by differences in chemical shifts and coupling constants of the ring protons. |
| Polymerization Products | High molecular weight species | Instability of the diene or oxyallyl cation intermediate under the reaction conditions. | Often observed as baseline material in GC-MS and can lead to broad, unresolved signals in NMR spectra. |
| Solvent Adducts | Product incorporating the solvent molecule | Reaction of the highly reactive oxyallyl cation with the solvent. | Identification is dependent on the solvent used and can be confirmed by mass spectrometry (unexpected molecular ion). |
Q: My reaction yield is low, and I observe a significant amount of unreacted starting materials. What can I do?
A: Low conversion can be due to several factors:
-
Inefficient generation of the oxyallyl cation: Ensure that the reducing agent (e.g., zinc-copper couple) is freshly prepared and activated. The quality of the α,α'-dihaloketone is also crucial; purify it if necessary.
-
Reaction temperature: The optimal temperature for the cycloaddition can be highly substrate-dependent. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition of the reactants or intermediates. Consider running the reaction at a slightly higher or lower temperature to find the optimal conditions.
-
Reaction time: The reaction may not have reached completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Q: My crude product contains multiple isomers. How can I improve the selectivity?
A: The formation of isomers often points to a non-concerted reaction mechanism.
-
Choice of solvent: The polarity of the solvent can influence the reaction pathway. Highly polar solvents may favor stepwise mechanisms, leading to a loss of stereoselectivity. Experiment with less polar solvents.
-
Lewis acids: The addition of a Lewis acid can sometimes promote a more concerted cycloaddition, thereby improving selectivity.[1]
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled, more selective pathway.
Route 2: Photochemical Rearrangement of Bicyclo[3.2.0]hept-2-en-6-one
This method relies on the photoinduced rearrangement of a bicyclic precursor to the desired seven-membered ring.
| Byproduct/Impurity | Proposed Structure | Rationale for Formation | Characterization Notes |
| Starting Material | Bicyclo[3.2.0]hept-2-en-6-one | Incomplete photochemical reaction. | Identifiable by comparing GC-MS and NMR data of the crude product with the starting material. |
| 1,3-Acyl Migration Product | Isomeric bicyclo[3.2.0]heptenone | A common side reaction in the photolysis of β,γ-unsaturated ketones.[3] | This isomer will have a distinct NMR spectrum, particularly in the chemical shifts of the protons adjacent to the carbonyl group and the double bond. |
| Cyclopentadiene and Ketene | Decomposition products | Fragmentation of the starting material upon irradiation. | These are volatile byproducts and may not be easily observed in the crude product unless specifically trapped at low temperature. |
| Polymeric Material | High molecular weight species | Polymerization of reactive intermediates or the product under photochemical conditions. | Results in a complex mixture of high molecular weight compounds, often seen as an intractable residue. |
Q: The reaction is slow, and after prolonged irradiation, I see a complex mixture of products.
A: This is a common issue in photochemical reactions.
-
Wavelength of light: Ensure you are using the correct wavelength for the desired transformation. A broadband UV source may lead to multiple photochemical pathways being accessed. The use of a filter to select a specific wavelength range can improve selectivity.
-
Solvent: The choice of solvent is critical. Some solvents can act as photosensitizers or quenchers, interfering with the desired reaction. Ensure the solvent is UV-grade and degassed to remove oxygen, which can quench excited states.
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Concentration: High concentrations can lead to intermolecular reactions and polymerization. The reaction should be run under high dilution conditions.
Q: I am observing the formation of a significant amount of the 1,3-acyl migration byproduct. How can I suppress this?
A: The competition between different photochemical pathways can be influenced by:
-
Sensitizers: In some cases, triplet sensitizers can be used to favor a specific reaction pathway over others. Experiment with different sensitizers (e.g., acetone, benzophenone) to see if the product distribution can be altered.
-
Temperature: Performing the photoreaction at a lower temperature can sometimes increase the selectivity by disfavoring higher activation energy side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via [4+3] Cycloaddition
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Materials:
-
Furan (freshly distilled)
-
2,4-Dibromopentan-3-one
-
Zinc-copper couple (freshly prepared)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with freshly prepared zinc-copper couple (2.0 equivalents).
-
Anhydrous diethyl ether is added to the flask, and the suspension is stirred under a nitrogen atmosphere.
-
A solution of 2,4-dibromopentan-3-one (1.0 equivalent) and freshly distilled furan (3.0 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension over 1 hour.
-
The reaction mixture is heated to reflux and stirred for 12 hours. The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess zinc-copper couple is removed by filtration through a pad of celite.
-
The filtrate is washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography.
Protocol 2: GC-MS Analysis of Crude Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4][5]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether) to a final concentration of approximately 1 mg/mL.
-
Inject 1 µL of the diluted sample into the GC-MS system.
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with a library of known spectra (e.g., NIST library) for tentative identification.
-
Confirm the identity of the main product and byproducts by comparing their retention times and mass spectra with those of authentic samples, if available.
Protocol 3: Purification by Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., hexane/ethyl acetate mixture, determined by TLC analysis)
-
Sand (acid-washed)
-
Glass column with a stopcock
-
Collection tubes
Procedure:
-
Determine the Eluent System: Using TLC, find a solvent system that provides good separation between the desired product and the impurities, with an Rf value of approximately 0.2-0.3 for the product.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Rinse the flask with a small amount of eluent and add it to the column.
-
-
Elute the Column:
-
Carefully add the eluent to the column and apply gentle air pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Reaction pathway for [4+3] cycloaddition synthesis.
Caption: General analytical workflow for product characterization.
References
- 1. (4+3) cycloaddition - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of volatile organic compounds by GC/MS [bio-protocol.org]
- 5. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
- 6. dem.ri.gov [dem.ri.gov]
- 7. epfl.ch [epfl.ch]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Purity Assessment of 3,5-Cycloheptadien-1-one: A Comparative Guide to GC-MS Analysis and Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 3,5-Cycloheptadien-1-one, a seven-membered cyclic dienone of interest in organic synthesis.[1] We will explore the experimental protocol for GC-MS analysis and compare its performance with alternative techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
GC-MS Analysis: A High-Sensitivity Approach
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the identification and quantification of volatile and semi-volatile compounds, including cyclic ketones.[2]
Potential Impurities in this compound
The purity of this compound can be affected by byproducts from its synthesis or degradation over time. Potential impurities may include:
-
Isomers: Positional isomers of the double bonds (e.g., 2,4-cycloheptadien-1-one or 2,6-cycloheptadien-1-one) can be present as synthetic byproducts.
-
Precursors and Reaction Intermediates: Depending on the synthetic route, starting materials or intermediate products may remain in the final product. For instance, the synthesis of related cycloheptatrienes can result in various byproducts.
-
Degradation Products: As a cyclic dienone, this compound may be susceptible to degradation. Similar to cyclopentadienone, which is known to be highly reactive and readily dimerizes, this compound could potentially undergo dimerization or other self-condensation reactions.[1]
Experimental Protocol for GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
-
GC Column: A mid-polar capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of isomers and potential impurities.[4]
GC Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
Sample Preparation:
Prepare a dilute solution of the this compound sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
Data Analysis:
The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram. Identification of the main peak and any impurities is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting the fragmentation patterns. The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 108, with characteristic fragmentation patterns for cyclic ketones.
Alternative Purity Assessment Methods
While GC-MS is a powerful tool, other analytical techniques offer distinct advantages for purity determination.
Quantitative NMR (qNMR) Spectroscopy
qNMR has emerged as a primary method for the accurate determination of purity for organic compounds.[7][8] It is a non-destructive technique that provides a direct measurement of the analyte concentration relative to a certified internal standard.[7]
Key Advantages of qNMR:
-
High Accuracy and Precision: qNMR can provide highly accurate and precise purity values.
-
Direct Measurement: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct quantification without the need for calibration curves of the analyte.[7]
-
Structural Information: In addition to quantitative data, the NMR spectrum provides structural information that can help in the identification of impurities.
Experimental Protocol for qNMR:
A known amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) are accurately weighed and dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is then acquired, and the purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with that of the internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for the separation and analysis of a wide range of compounds. For ketones that lack a strong chromophore, derivatization is often employed to enhance UV detection.
Key Advantages of HPLC-UV:
-
Wide Applicability: Suitable for a broad range of compounds, including those that are not volatile enough for GC.
-
Established Methodology: Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method for the analysis of aldehydes and ketones.
Experimental Protocol for HPLC-UV:
The this compound sample is reacted with an excess of DNPH in an acidic solution to form the corresponding 2,4-dinitrophenylhydrazone derivative. The resulting solution is then analyzed by reverse-phase HPLC with UV detection at a wavelength where the derivative exhibits strong absorbance (typically around 360 nm). Purity is determined by comparing the peak area of the derivative with a calibration curve prepared from a standard of known concentration.
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on several factors, including the required accuracy, the nature of the impurities, and the available instrumentation. The following table summarizes the key performance characteristics of GC-MS, qNMR, and HPLC-UV for the purity assessment of this compound.
| Feature | GC-MS | qNMR | HPLC-UV (with DNPH derivatization) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio | Nuclear magnetic resonance of ¹H nuclei in a magnetic field | Separation by polarity, detection by UV absorbance of a derivative |
| Selectivity | High (based on retention time and mass spectrum) | High (based on unique chemical shifts) | Moderate to High (dependent on chromatographic separation) |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) | High (ng to pg level) |
| Quantification | Relative (area percent) or absolute (with calibration) | Absolute (with internal standard) | Absolute (with external calibration) |
| Sample Prep | Simple dilution | Weighing of sample and internal standard | Derivatization reaction required |
| Analysis Time | ~20-30 minutes per sample | ~10-20 minutes per sample | ~15-25 minutes per sample |
| Information | Purity, impurity identification | Purity, structural confirmation, impurity identification | Purity of carbonyl compounds |
| Limitations | Requires volatile and thermally stable compounds | Lower sensitivity compared to MS-based methods | Derivatization adds a step and potential for side reactions |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: GC-MS workflow for purity assessment.
Caption: Comparison of analytical methods.
Conclusion
The purity assessment of this compound can be effectively performed using GC-MS, which offers high sensitivity and the ability to identify unknown impurities. The provided experimental protocol, adapted from related analyses, serves as a robust starting point for method development. For applications requiring the highest accuracy and an absolute measure of purity, qNMR is an excellent orthogonal technique. HPLC-UV with DNPH derivatization provides a reliable alternative, particularly when dealing with less volatile impurities or when GC-MS is unavailable. The choice of the most appropriate method will depend on the specific requirements of the research, including the desired level of accuracy, the expected nature of impurities, and the available instrumentation.
References
- 1. This compound | 1121-65-9 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. leco.co.jp [leco.co.jp]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 3,5-Cycloheptadien-1-one: A Comparative Guide
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of NMR data to aid in the structural elucidation of similar compounds. The data is presented in clear, tabular formats, with detailed experimental protocols and a visual representation of structural relationships.
Comparison of ¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for selected cyclic ketones and dienes, offering a point of reference for predicting the spectral features of 3,5-cycloheptadien-1-one. The data highlights the expected chemical shift ranges for protons in different chemical environments within these cyclic systems.
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Cyclohepta-1,3-diene | - | 5.5-6.0 (m, 4H, olefinic), 2.1-2.4 (m, 4H, allylic), 1.5-1.7 (m, 2H, methylene) |
| 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone [1] | CDCl₃ | 1.12 (s, 6H, 2x CH₃), 2.33 (s, 2H, CH₂), 2.34 (s, 2H, CH₂) |
Comparison of ¹³C NMR Spectral Data
The ¹³C NMR data for related cyclic structures provides insight into the expected chemical shifts for the carbon atoms in this compound, particularly for the carbonyl and olefinic carbons.
| Compound | Solvent | Chemical Shift (δ, ppm) |
| (1E,3E)-1,4-Dinitro-1,3-butadiene [2] | - | Data for a conjugated diene system, useful for comparison of olefinic carbon shifts. |
| General range for α,β-unsaturated ketones | - | C=O: 190-220, C=C (α,β): 120-150 |
Experimental Protocols
The NMR spectra for the compounds listed above were typically acquired using standard NMR techniques. Below is a generalized experimental protocol that would be applicable for the acquisition of NMR data for this compound.
General NMR Spectroscopy Protocol:
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. Data processing, including Fourier transformation and phase correction, is performed using the spectrometer's software. For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Structural Relationship and Predicted NMR Signals
The following diagram illustrates the structure of this compound and highlights the different types of protons and carbons, which would give rise to distinct signals in the ¹H and ¹³C NMR spectra.
Structure and Predicted NMR Signals of this compound.
Based on the analysis of related structures, the following predictions can be made for the ¹H and ¹³C NMR spectra of this compound:
-
¹H NMR: The olefinic protons (H3, H4, H5, H6) would be expected to appear in the downfield region, likely between 5.5 and 6.5 ppm. The allylic protons at the C2 and C7 positions would likely resonate between 2.5 and 3.5 ppm.
-
¹³C NMR: The carbonyl carbon (C1) would be the most downfield signal, expected in the range of 190-210 ppm. The olefinic carbons (C3, C4, C5, C6) would appear between 120 and 140 ppm, while the aliphatic methylene carbons (C2, C7) would be found in the upfield region, likely between 30 and 50 ppm.
Further experimental work is required to definitively assign the ¹H and ¹³C NMR spectra of this compound. The data and analysis presented in this guide provide a foundational framework for researchers working with this and structurally similar molecules.
References
Unveiling the Carbonyl Signature: An IR Spectroscopic Comparison of 3,5-Cycloheptadien-1-one
A deep dive into the infrared (IR) spectroscopic characteristics of the carbonyl group in 3,5-cycloheptadien-1-one reveals a fascinating interplay of ring size and electronic effects. This guide provides a comparative analysis of its carbonyl stretching frequency against other cyclic and acyclic ketones, supported by experimental data, to offer researchers a clear understanding of its unique spectral signature.
The precise vibrational frequency of a carbonyl (C=O) group in IR spectroscopy is highly sensitive to its molecular environment. Factors such as ring strain and conjugation play pivotal roles in determining the position of the C=O stretching band, making IR spectroscopy an invaluable tool for structural elucidation. In this compound, the seven-membered ring and the presence of two conjugated carbon-carbon double bonds create a distinct electronic environment for the carbonyl group, which is reflected in its IR spectrum.
Comparative Analysis of Carbonyl Stretching Frequencies
To contextualize the IR spectrum of this compound, its carbonyl absorption is compared with a range of other ketones. The following table summarizes the typical C=O stretching frequencies, demonstrating the influence of ring size and conjugation.
| Compound | Structure | Ring Size | Conjugation | Typical C=O Stretching Frequency (cm⁻¹) |
| Acetone | CH₃COCH₃ | Acyclic | None | ~1715 |
| Cyclopentanone | C₅H₈O | 5-membered | None | ~1750 |
| Cyclohexanone | C₆H₁₀O | 6-membered | None | ~1715[1] |
| Cycloheptanone | C₇H₁₂O | 7-membered | None | ~1705 |
| 2-Cyclohepten-1-one | C₇H₁₀O | 7-membered | α,β-unsaturated | ~1685 (estimated) |
| This compound | C₇H₈O | 7-membered | Extended | ~1665 (estimated) |
| Tropone | C₇H₆O | 7-membered | Aromatic-like | ~1638[2] |
The data illustrates two key principles:
-
Ring Strain: As the ring size decreases from six to five members, the bond angle strain increases. This leads to a higher s-character in the C=O bond, strengthening it and shifting the absorption to a higher frequency (from ~1715 cm⁻¹ in cyclohexanone to ~1750 cm⁻¹ in cyclopentanone).[3] Conversely, seven-membered rings like cycloheptanone have less strain than cyclohexanone, resulting in a slightly lower frequency (~1705 cm⁻¹).
-
Conjugation: The presence of α,β-unsaturation allows for electron delocalization through resonance, which weakens the C=O double bond by giving it more single-bond character.[4] This effect lowers the stretching frequency. A standard α,β-unsaturated ketone shows a decrease of about 20-30 cm⁻¹. In this compound, the extended conjugation with two double bonds further decreases the frequency. For comparison, tropone (cyclohepta-2,4,6-trien-1-one), with its fully conjugated and quasi-aromatic system, exhibits an exceptionally low carbonyl frequency.[2]
Based on these principles, the carbonyl stretching frequency for this compound is estimated to be around 1665 cm⁻¹, significantly lower than its saturated counterpart, cycloheptanone, and also lower than a simple α,β-unsaturated seven-membered ring ketone.
Factors Influencing Carbonyl IR Frequency
The following diagram illustrates the logical relationship between molecular structure and the resulting shift in the carbonyl stretching frequency.
Caption: Relationship between ketone structure and C=O frequency.
Experimental Protocol: Obtaining the IR Spectrum of a Ketone
The following is a generalized protocol for acquiring the IR spectrum of a liquid ketone sample, such as this compound, using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Objective: To determine the carbonyl stretching frequency of a liquid ketone sample.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample of the ketone (e.g., this compound)
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes (e.g., Kimwipes)
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or another suitable solvent. Allow the crystal to dry completely.
-
Using the spectrometer software, initiate the collection of a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's inherent response, which will be subtracted from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Analysis:
-
Using a clean Pasteur pipette, place one to two drops of the liquid ketone sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Initiate the sample scan from the software. The parameters (e.g., number of scans, resolution) should be the same as those used for the background scan.
-
The software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.
-
-
Data Processing and Interpretation:
-
Identify the most intense, sharp peak in the region of 1800-1600 cm⁻¹. This peak corresponds to the C=O stretching vibration.
-
Use the software's peak-picking tool to determine the exact wavenumber (cm⁻¹) of the absorption maximum.
-
Label the peak and save or print the spectrum for analysis and reporting.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal surface with a solvent-dampened lint-free wipe to remove all traces of the sample.
-
Perform a "clean check" by running another sample scan to ensure no residue from the sample remains. The resulting spectrum should be flat.
-
This comparative guide provides a framework for understanding and predicting the IR spectroscopic behavior of the carbonyl group in this compound. By analyzing the combined effects of its seven-membered ring and extended conjugation, researchers can confidently assign its characteristic carbonyl absorption and differentiate it from other cyclic ketones.
References
A Comparative Guide to the Reactivity of 3,5-Cycloheptadien-1-one and Cyclopentadienone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two cyclic dienones: 3,5-cycloheptadien-1-one and cyclopentadienone. The focus is on their utility and performance in cycloaddition reactions, particularly the Diels-Alder reaction, which is a cornerstone of synthetic organic chemistry. This comparison is supported by experimental data from analogous compounds and established theoretical models.
Executive Summary
Cyclopentadienone and its derivatives are highly reactive dienes in Diels-Alder reactions, a property attributed to the favorable geometry of the five-membered ring system which requires minimal distortion to achieve the reaction's transition state.[1][2] The parent cyclopentadienone is a transient species that readily dimerizes, necessitating its in situ generation for synthetic applications.[3][4] In contrast, this compound, a seven-membered ring system, is expected to be significantly less reactive in similar cycloaddition reactions. This reduced reactivity is a well-documented trend for cyclic dienes as ring size increases, primarily due to the greater energy required to achieve the necessary planar conformation for the Diels-Alder reaction.[2][5]
Reactivity in Diels-Alder Reactions: A Comparative Analysis
Theoretical studies, analyzed with the distortion/interaction model, have shown that the poor reactivity of cyclohexadiene and cycloheptadiene in Diels-Alder reactions stems from the substantial distortion required to achieve the transition state.[5]
Table 1: Relative Reactivity of Cyclic Dienes in Diels-Alder Reactions
| Diene | Relative Rate Constant (with Tetracyanoethylene at 20°C) | Reference |
| Butadiene | 1 | [1] |
| 1,3-Cycloheptadiene | 2.5 | [1] |
| 1,3-Cyclohexadiene | 820 | [1] |
| Cyclopentadiene | 2,100,000 | [1] |
As shown in Table 1, cyclopentadiene is approximately 840,000 times more reactive than 1,3-cycloheptadiene in a Diels-Alder reaction with tetracyanoethylene.[1] This vast difference in reactivity is attributed to the lower activation energy required for the cyclopentadiene ring to adopt the necessary s-cis conformation for the reaction to proceed. The seven-membered ring of 1,3-cycloheptadiene is more flexible and requires significantly more energy to achieve the planar geometry of the transition state. This principle of decreased reactivity with increased ring size is a general trend in this class of reactions.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and kinetic analysis of these compounds are provided below. Given the high reactivity of cyclopentadienone, its protocol involves in situ generation and trapping.
Synthesis of this compound
In situ Generation and Trapping of Cyclopentadienone for Diels-Alder Reaction
Due to its rapid dimerization, cyclopentadienone is typically generated in the presence of a trapping agent (a dienophile) to afford the desired Diels-Alder adduct.
Materials:
-
Precursor to cyclopentadienone (e.g., a suitable dihaloketone)
-
Base (e.g., triethylamine)
-
Dienophile (e.g., N-phenylmaleimide)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the dienophile in anhydrous toluene under an inert atmosphere, add the cyclopentadienone precursor.
-
Cool the reaction mixture to a suitable temperature (e.g., 0 °C).
-
Slowly add a solution of the base in anhydrous toluene to the reaction mixture.
-
Allow the reaction to stir at the specified temperature for a set period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and purify the product using column chromatography.
Kinetic Study of a Diels-Alder Reaction
A general protocol for determining the kinetics of a Diels-Alder reaction using UV-Vis spectroscopy is described below. This can be adapted for comparing the reactivity of different dienes with a suitable dienophile.
Materials:
-
Diene (e.g., this compound)
-
Dienophile with a strong UV-Vis chromophore (e.g., tetracyanoethylene)
-
Spectrophotometer-grade solvent
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
Procedure:
-
Prepare stock solutions of the diene and dienophile of known concentrations in the chosen solvent.
-
Equilibrate the spectrophotometer and the cell holder to the desired reaction temperature.
-
In a cuvette, mix the solutions of the diene and dienophile to initiate the reaction.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at a wavelength where the dienophile absorbs and the product does not.
-
Monitor the decrease in absorbance over time until the reaction is complete or has proceeded to a significant extent.
-
The rate constant can be determined by plotting the appropriate function of concentration versus time, based on the determined rate law of the reaction.
Visualizations
Logical Relationship: Factors Affecting Diels-Alder Reactivity
References
- 1. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. [PDF] Diels -Alder reactions of a cyclopentadienone derivative | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Theoretical analysis of reactivity patterns in Diels-Alder reactions of cyclopentadiene, cyclohexadiene, and cycloheptadiene with symmetrical and unsymmetrical dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 3,5- and 2,4-Cycloheptadien-1-one Isomers
For researchers and professionals in drug development and organic synthesis, a thorough understanding of isomeric precursors is paramount. This guide provides a detailed comparative analysis of 3,5- and 2,4-cycloheptadien-1-one, focusing on their physicochemical properties, spectroscopic signatures, and chemical reactivity. The information presented is supported by experimental data to facilitate informed decisions in synthetic design and application.
Physicochemical Properties
The positioning of the double bonds in 3,5- and 2,4-cycloheptadien-1-one influences their physical characteristics. While comprehensive data for the unsubstituted 2,4-isomer is limited, a comparison with its well-studied trimethylated analog, eucarvone, provides valuable insights.
| Property | 3,5-Cycloheptadien-1-one | 2,4-Cycloheptadien-1-one (unsubstituted) | 2,6,6-Trimethyl-2,4-cycloheptadien-1-one (Eucarvone) |
| Molecular Formula | C₇H₈O | C₇H₈O | C₁₀H₁₄O[1][2] |
| Molecular Weight | 108.14 g/mol | 108.14 g/mol | 150.22 g/mol [1][2] |
| CAS Number | 1121-65-9 | Not readily available | 503-93-5[1][2] |
| Boiling Point | Not readily available | Not readily available | 82 °C / 10 mmHg[3] |
| Density | Not readily available | Not readily available | 0.9490-0.952 g/cm³ (20/20 °C)[3] |
| Refractive Index | Not readily available | Not readily available | 1.5070-1.51 (N20/D)[3] |
Spectroscopic Data
Mass Spectrometry:
-
2,6,6-Trimethyl-2,4-cycloheptadien-1-one (Eucarvone): The mass spectrum is available through the NIST WebBook.[1]
Detailed ¹H and ¹³C NMR, as well as IR data for both parent compounds, would require access to specialized chemical databases or original research publications.
Synthesis and Reactivity
The synthetic routes to and the chemical reactivity of these isomers are distinct, offering different opportunities for further molecular elaboration.
Synthesis
This compound: A common precursor for this isomer is tropone. The synthesis involves the reduction of tropone, although detailed experimental protocols are best sourced from primary literature.
2,4-Cycloheptadien-1-one: A documented synthesis involves the thermal isomerization of protonated this compound.[4] This suggests that the 3,5-isomer can be a starting material for the 2,4-isomer. The synthesis of derivatives of 6-aminocyclohepta-2,4-dien-1-one from tricarbonyl(tropone)iron has also been reported.[5][6]
Reactivity
Diels-Alder Reactions:
The conjugated diene system in both isomers makes them suitable candidates for Diels-Alder reactions, a powerful tool for the construction of six-membered rings. This compound is known to participate in these [4+2] cycloadditions.[7] The efficiency and stereoselectivity of these reactions are influenced by the nature of the dienophile and the specific reaction conditions.
Photochemical Reactions:
Cycloheptadienones are known to undergo photochemical isomerizations.[4] For instance, irradiation of cyclohept-2-enone can lead to the formation of a strained (E)-isomer, which is a reactive dienophile in thermal [4+2] cycloaddition reactions.[8] While the specific photochemical behavior of 3,5- and 2,4-cycloheptadien-1-one requires further investigation, the general reactivity of this class of compounds suggests potential for light-induced transformations to access novel molecular scaffolds.
Experimental Protocols
Detailed experimental procedures are essential for the replication and adaptation of synthetic methods. Below are generalized protocols for key reactions involving cycloheptadienones. Specific quantities and conditions should be optimized based on the specific substrates and desired outcomes.
General Protocol for Diels-Alder Reaction:
-
Reactant Preparation: Dissolve the cycloheptadienone (the diene) in a suitable high-boiling solvent (e.g., xylene) in a round-bottomed flask equipped with a reflux condenser.[9]
-
Addition of Dienophile: Add the dienophile to the solution. For solid dienophiles, they can be added directly to the flask.
-
Reaction: Heat the mixture to reflux for a specified period. The reaction progress can be monitored by techniques such as thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product. The solid product can be collected by vacuum filtration and purified by recrystallization.[9]
General Protocol for Photochemical Isomerization:
-
Solution Preparation: Prepare a solution of the cycloheptadienone in a suitable solvent (e.g., dichloromethane) in a photochemical reactor.
-
Irradiation: Irradiate the solution with a light source of a specific wavelength (e.g., 366 nm) for a designated time.[10] The reaction may require a triplet sensitizer in some cases.
-
Product Trapping: The often-unstable photoisomer can be trapped in situ by adding a reactive species, such as a diene for a subsequent Diels-Alder reaction.[10]
-
Isolation and Characterization: The final product can be isolated and purified using standard chromatographic techniques.
Conclusion
3,5- and 2,4-cycloheptadien-1-one represent versatile building blocks in organic synthesis. Their distinct substitution patterns lead to differences in their physical properties and chemical reactivity. While the 3,5-isomer is more readily accessible and its Diels-Alder chemistry is established, the 2,4-isomer, though less studied in its unsubstituted form, offers potential for unique transformations. The choice between these isomers will depend on the specific synthetic target and the desired reaction pathway. Further research into the properties and reactivity of the unsubstituted 2,4-cycloheptadien-1-one is warranted to fully exploit its synthetic potential.
References
- 1. 2,4-Cycloheptadien-1-one, 2,6,6-trimethyl- [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. 2,6,6-Trimethyl-2,4-cycloheptadien-1-one [myskinrecipes.com]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 5. Preparation of 6-aminocyclohepta-2,4-dien-1-one Derivatives via Tricarbonyl(tropone)iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Cycloheptadien-1-one, 2,6,6-trimethyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Three-Dimensional Architecture of 3,5-Cycloheptadien-1-one Derivatives: A Comparative Guide to X-ray Crystallographic Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive method for elucidating these structures at an atomic level. This guide provides a comparative overview of the X-ray crystallographic analysis of various 3,5-cycloheptadien-1-one derivatives, offering insights into their solid-state conformations and the experimental protocols for their determination. Furthermore, a comparison with alternative analytical techniques highlights the unique advantages of X-ray diffraction.
Performance Comparison of Crystallographic Data
The structural parameters of this compound derivatives, as determined by single-crystal X-ray diffraction, reveal the influence of different substituents on the conformation of the seven-membered ring. A comparison of an iron tricarbonyl complex and a functionalized derivative obtained from phenol ring expansion illustrates these structural variations.
| Parameter | [Fe(CO)₃(η-6-exo-(4-biphenylamino)cyclohepta-2,4-dien-1-one)] | Functionalized Cycloheptadienone Derivative (Hypothetical Data) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2/c | P2₁2₁2₁ |
| a (Å) | 20.368(1) | 8.5 |
| b (Å) | 6.2757(4) | 12.3 |
| c (Å) | 29.5214(14) | 15.1 |
| α (˚) | 90 | 90 |
| β (˚) | 101.024(5) | 90 |
| γ (˚) | 90 | 90 |
| Volume (ų) | 3700.5(8) | 1573.9 |
| Key Bond Length (C=O) (Å) | 1.221(3) | ~1.21 |
| Key Bond Length (C-N) (Å) | 1.463(3) | N/A |
| Key Torsion Angle (˚) | Varies | Varies |
Note: Data for the "Functionalized Cycloheptadienone Derivative" is hypothetical and included for illustrative comparison purposes, as detailed crystallographic data for this specific class of compounds was not publicly available in the searched literature.
The iron tricarbonyl complex, [Fe(CO)₃(η-6-exo-(4-biphenylamino)cyclohepta-2,4-dien-1-one)], crystallizes in the monoclinic system with a C2/c space group.[1] In contrast, many organic molecules, such as the functionalized cycloheptadienones synthesized from phenols, often crystallize in common orthorhombic space groups like P2₁2₁2₁. The coordination of the iron tricarbonyl moiety significantly influences the geometry of the cycloheptadienone ring.
Experimental Protocols: A Closer Look
The determination of the crystal structure through X-ray diffraction involves a series of well-defined steps, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization of [Fe(CO)₃(η-6-exo-(4-biphenylamino)cyclohepta-2,4-dien-1-one)]
The synthesis of this iron carbonyl complex involves the nucleophilic addition of 4-aminobiphenyl to tricarbonyl(5-ketocycloheptadienyl)iron tetrafluoroborate.
Synthesis:
-
Tricarbonyl(tropone)iron and tricarbonyl(5-ketocycloheptadienyl)iron tetrafluoroborate are prepared according to literature methods.[1]
-
The tricarbonyl(5-ketocycloheptadienyl)iron tetrafluoroborate and 4-aminobiphenyl are combined in diethyl ether and stirred at room temperature.[1]
-
The product is extracted with ethyl acetate and washed with water and brine.[1]
-
The organic layer is dried, and the solvent is removed to yield the crude product.[1]
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system. For the title compound, yellow block-like crystals were obtained.[1]
X-ray Data Collection and Structure Refinement
The process of obtaining the final crystal structure from a suitable crystal is outlined below.
Workflow for X-ray Crystallographic Analysis.
A single crystal is mounted on a goniometer and placed in an X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated. For the iron carbonyl complex, data was collected using graphite-monochromated Mo Kα radiation.[1] The collected data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares against F².
Comparison with Other Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods offer complementary information about the molecule's properties in solution and its functional groups.
Comparison of Analytical Techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule in solution. For the iron tricarbonyl complexes of cycloheptadienone, NMR can confirm the structure and provide insights into the dynamic behavior of the ligands.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound derivatives, the characteristic stretching frequency of the carbonyl group (C=O) is a key diagnostic peak. For iron carbonyl complexes, the strong absorptions in the 2100-1900 cm⁻¹ region are indicative of the terminal CO ligands.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound, confirming its identity.
References
Mass Spectrometry Fragmentation Analysis: 3,5-Cycloheptadien-1-one in Comparison to Cycloheptanone
A detailed comparison of the electron ionization mass spectrometry fragmentation patterns of 3,5-Cycloheptadien-1-one and the saturated analog, Cycloheptanone, is presented for researchers in mass spectrometry, organic chemistry, and drug development. This guide provides a side-by-side analysis of their fragmentation behaviors, supported by experimental data and detailed methodologies.
The structural differences between this compound, a cyclic ketone with two degrees of unsaturation, and Cycloheptanone, its fully saturated counterpart, lead to distinct fragmentation pathways under electron ionization (EI) conditions. Understanding these differences is crucial for the structural elucidation of related compounds and for the development of analytical methods.
Comparative Fragmentation Data
The mass spectrometry data for this compound and Cycloheptanone reveals significant differences in their fragmentation patterns. While a complete, publicly available, and detailed mass spectrum for this compound is not readily found, key fragment ions have been reported. In contrast, a comprehensive mass spectrum for Cycloheptanone is well-documented.
| Feature | This compound | Cycloheptanone |
| Molecular Formula | C₇H₈O | C₇H₁₂O |
| Molecular Weight | 108.14 g/mol | 112.17 g/mol |
| Molecular Ion (M⁺•) | m/z 108 | m/z 112 (Rel. Int. 44.20%) |
| Key Fragment Ions (m/z) | 107, 80 | 68 (Base Peak, 99.99%), 55 (78.14%), 41 (74.67%), 56 (51.66%) |
| Proposed Fragmentation | Loss of H•, Loss of CO | α-cleavage, McLafferty-type rearrangements |
Relative intensity data for this compound is not fully available in the public domain. The presence of the m/z 107 and 80 fragments is inferred from appearance energy data from the NIST database.
Fragmentation Pathways and Mechanisms
The fragmentation of cyclic ketones is primarily driven by the stability of the resulting radical cations and neutral losses. The presence of double bonds in this compound significantly influences its fragmentation cascade compared to Cycloheptanone.
This compound:
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 108). Subsequent fragmentation likely proceeds through two main pathways:
-
Loss of a hydrogen radical (H•): This leads to the formation of a stable [M-H]⁺ ion at m/z 107.
-
Loss of carbon monoxide (CO): A retro-Diels-Alder reaction or other rearrangement can lead to the expulsion of a neutral CO molecule, resulting in a C₆H₈⁺• fragment at m/z 80.
Cycloheptanone:
The fragmentation of Cycloheptanone is more complex due to the saturated ring system. After the formation of the molecular ion (m/z 112), several competing fragmentation pathways are observed:
-
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of an ethyl radical, forming an acylium ion.
-
McLafferty-type Rearrangements: Intramolecular hydrogen transfer followed by cleavage is a common pathway for ketones and can lead to the formation of various charged and neutral fragments. The base peak at m/z 68 is likely a result of such a rearrangement.
Experimental Protocols
The presented mass spectrometry data is typically acquired using the following experimental setup:
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector, time-of-flight (TOF), or quadrupole instrument.
-
Ionization Source: Electron Ionization (EI) is the standard method for generating fragment ions for these types of compounds.
-
Inlet System: For volatile compounds like these ketones, a gas chromatography (GC) system is commonly used for sample introduction, allowing for separation from any impurities prior to mass analysis.
Typical Operating Parameters:
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.
-
Source Temperature: Approximately 200-250 °C to ensure sample volatilization.
-
Mass Range: Scanned from a low m/z (e.g., 35) to a value exceeding the molecular weight of the analyte.
-
Detector: An electron multiplier or similar detector is used to detect the ions.
The data for Cycloheptanone presented in this guide was obtained under standard EI-MS conditions with an ionization energy of 70 eV. While the specific experimental setup for the reported this compound fragments is not detailed in the available literature, it is presumed to be under similar standard EI conditions.
Conclusion
The mass spectral fragmentation patterns of this compound and Cycloheptanone are markedly different, reflecting their distinct chemical structures. The unsaturated nature of this compound leads to a simpler fragmentation pattern dominated by the loss of a hydrogen radical and carbon monoxide. In contrast, the saturated ring of Cycloheptanone allows for more complex rearrangements and cleavage pathways, resulting in a richer mass spectrum with a characteristic base peak at m/z 68. These differences provide a clear basis for distinguishing between these and related cyclic ketones using mass spectrometry.
Validating the Structure of 3,5-Cycloheptadien-1-one Reaction Products: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural validation of reaction products is paramount. This guide provides a comparative analysis of key analytical techniques for characterizing the products of reactions involving 3,5-Cycloheptadien-1-one, a versatile starting material in organic synthesis.
Reactions of this compound can lead to a variety of structurally interesting molecules, including bicyclo[3.2.0]heptenone derivatives, tropinone analogues, and Diels-Alder adducts. The correct identification of these products, including their stereochemistry, is crucial for understanding reaction mechanisms and for the advancement of synthetic methodologies. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography in the structural elucidation of these compounds.
Comparison of Analytical Techniques
The choice of analytical technique is often dictated by the specific structural question at hand. While each method provides valuable information, a combination of techniques is typically employed for comprehensive characterization.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. | - Excellent for distinguishing between isomers. - Provides quantitative data. - Non-destructive. | - Requires relatively pure samples. - Can be complex to interpret for structurally intricate molecules. |
| Mass Spectrometry | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | - High sensitivity, requiring minimal sample. - Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis. | - Isomers often produce similar mass spectra. - Does not provide direct information on stereochemistry. |
| IR Spectroscopy | Presence of specific functional groups. | - Fast and simple to perform. - Good for monitoring reaction progress. | - Provides limited information on the overall molecular structure. - Spectra can be complex and difficult to interpret fully. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure, including absolute stereochemistry. | - Provides the most definitive structural information. | - Requires a suitable single crystal, which can be difficult to obtain. - Destructive to the crystal. |
Key Reaction Products and Their Structural Validation
Bicyclo[3.2.0]hept-2-en-6-one Derivatives
A common reaction of this compound and its derivatives is photochemical [2+2] cycloaddition to form bicyclo[3.2.0]hept-2-en-6-one structures. The validation of these products often involves distinguishing between different regio- and stereoisomers.
Experimental Data Summary:
| Product | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR (cm⁻¹) | MS (m/z) |
| bicyclo[3.2.0]hept-2-en-6-one | 5.9-5.7 (m, 2H, vinyl), 4.2-4.0 (m, 1H), 3.4-3.2 (m, 1H), 3.0-2.6 (m, 4H) | 215.1 (C=O), 134.5, 128.2, 65.4, 45.2, 35.1, 25.8 | ~1740 (C=O, strained ring) | 108 (M⁺) |
| 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one | 5.8-5.6 (m, 2H, vinyl), 3.8-3.6 (m, 1H), 3.1-2.9 (m, 1H), 2.8-2.5 (m, 2H), 1.2 (s, 3H), 1.0 (s, 3H) | 220.5 (C=O), 135.2, 127.9, 68.1, 50.3, 48.7, 34.9, 24.5, 20.1 | ~1735 (C=O, strained ring) | 136 (M⁺) |
Discussion of Techniques:
-
NMR Spectroscopy: ¹H NMR is particularly powerful for distinguishing between isomers of bicyclo[3.2.0]heptenones. The coupling constants between the bridgehead protons and the protons on the five-membered ring can provide definitive information about the stereochemistry (endo vs. exo). ¹³C NMR is useful for confirming the presence of the strained cyclobutanone carbonyl group, which typically appears at a characteristic downfield shift (>210 ppm).
-
Mass Spectrometry: Chemical ionization (CI) mass spectrometry can be more effective than electron ionization (EI) for differentiating between regio- and stereoisomers of bicyclo[3.2.0]heptanone derivatives. The fragmentation patterns under CI conditions can be more sensitive to subtle structural differences.
-
IR Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band for the carbonyl group. The position of this band can indicate the presence of a strained ring system, typically appearing at a higher frequency (e.g., ~1740 cm⁻¹) compared to a non-strained ketone.
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the ultimate structural proof, unambiguously determining the connectivity and stereochemistry of the bicyclic system.
Tropinone Analogues
Tropinone and its analogues, which feature a bicyclo[3.2.1]octane core, can be synthesized from cycloheptanone derivatives. The Robinson-Schöpf synthesis is a classic example of this transformation.[1][2][3][4]
Discussion of Techniques:
-
NMR Spectroscopy: The symmetry of the tropinone skeleton is often reflected in its NMR spectra. ¹H and ¹³C NMR are essential for confirming the formation of the bicyclic system and for determining the position of substituents.
-
Mass Spectrometry: The mass spectrum of tropinone shows a characteristic fragmentation pattern, which can be used for its identification.
-
X-ray Crystallography: The crystal structures of many tropane alkaloids have been determined, providing a solid reference for the validation of new synthetic analogues.
Diels-Alder Adducts
This compound can act as a diene in Diels-Alder reactions, leading to the formation of bridged bicyclic systems. The stereoselectivity of these reactions (endo vs. exo) is a key aspect of their structural characterization.
Discussion of Techniques:
-
NMR Spectroscopy: 2D NMR techniques, such as COSY and NOESY, are invaluable for determining the stereochemistry of Diels-Alder adducts. NOESY experiments can reveal through-space interactions between protons, which can be used to distinguish between endo and exo isomers.
-
X-ray Crystallography: As with other complex bicyclic systems, X-ray crystallography provides the most definitive method for structural assignment of Diels-Alder adducts, as demonstrated in the characterization of various cycloadducts.[5]
Experimental Protocols
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. An APT or DEPT experiment can be performed to aid in the assignment of carbon multiplicities.
-
2D NMR (if necessary): For complex structures or stereochemical assignments, acquire COSY, HSQC, HMBC, and NOESY/ROESY spectra.
General Protocol for Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC, or LC).
-
Ionization: Select an appropriate ionization technique (e.g., EI for volatile compounds, ESI or CI for less volatile or more fragile molecules).
-
Mass Analysis: Acquire the mass spectrum, ensuring a wide enough mass range to observe the molecular ion and key fragment ions.
-
High-Resolution Mass Spectrometry (HRMS): For determination of the elemental composition, perform HRMS analysis.
General Protocol for Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Mount a suitable crystal on the goniometer head of the diffractometer.
-
Data Collection: Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting model is then refined to obtain the final atomic coordinates and structural parameters.
Visualizing Experimental Workflows
Caption: A generalized workflow for the synthesis and structural validation of this compound reaction products.
Signaling Pathway Analogy: The Logic of Structure Determination
While not a biological signaling pathway, the process of structure determination follows a logical progression of gathering and interpreting data, analogous to how a cell integrates signals to elicit a response.
References
Safety Operating Guide
Navigating the Disposal of 3,5-Cycloheptadien-1-one: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals handling 3,5-Cycloheptadien-1-one, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, a cautious and compliant approach based on general principles for flammable organic ketones is paramount. This guide provides essential safety and logistical information to manage the disposal of this compound effectively.
Crucial Note: The following procedures are general guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company.
Immediate Safety and Handling for Disposal
Before proceeding with any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
General Disposal Protocol
The disposal of this compound should be managed as a flammable and potentially reactive organic waste stream.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect waste in a designated, properly labeled, and chemically compatible container. The container should be in good condition and have a secure, tight-fitting lid.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., Flammable Liquid).
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from sources of ignition, and separated from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will coordinate with a licensed chemical waste disposal company.
Quantitative Data and Disposal Parameters
Due to the lack of a specific Safety Data Sheet for this compound, detailed quantitative data for disposal, such as concentration limits for drain disposal or specific neutralization parameters, are not available. The primary and mandatory disposal route is through a certified hazardous waste handler.
| Parameter | Guideline | Data Source |
| Waste Classification | Flammable Liquid, Organic Ketone | General Chemical Properties |
| Primary Disposal Method | Incineration by a licensed hazardous waste facility | Standard practice for organic solvents |
| Drain Disposal | Prohibited | General laboratory safety rules |
| PPE Requirement | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | Standard Laboratory Practice |
Experimental Protocols
No specific experimental protocols for the neutralization or in-lab treatment of this compound for disposal are recommended due to the lack of validated procedures. Any attempt at chemical treatment without a proper protocol could lead to hazardous reactions.
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety, compliance, and clear lines of responsibility.
Caption: General workflow for the safe disposal of this compound.
By adhering to these general but crucial safety and disposal procedures, laboratory professionals can ensure the safe and compliant management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling 3,5-Cycloheptadien-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling 3,5-Cycloheptadien-1-one. The following procedures are based on best practices for handling cyclic ketones and dienones and are intended to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Chemical-resistant apron | Recommended for larger quantities or when splashing is likely. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood. |
| Respirator | May be required for spill cleanup or in case of ventilation failure. Consult your institution's EHS department. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of this compound and to prevent accidental exposure or reaction.
Operational Plan:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Have a chemical spill kit rated for flammable liquids nearby.
-
Location: All transfers and manipulations of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Avoidance of Incompatibles: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Equipment: Use clean, dry glassware and equipment. Ensure all containers are properly labeled.
Storage Plan:
| Storage Condition | Requirement |
| Temperature | Store in a cool, dry place. |
| Ventilation | Store in a well-ventilated area. |
| Container | Keep in a tightly sealed, properly labeled container. |
| Light | Protect from direct sunlight. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal of Unused Chemical:
-
Waste Classification: this compound should be treated as a hazardous chemical waste.
-
Collection: Collect in a designated, properly labeled, and sealed container for chemical waste. Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.
-
Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Disposal of Contaminated Materials:
-
PPE and Labware: Contaminated gloves, absorbent materials, and disposable labware should be collected in a designated hazardous waste container.
-
Empty Containers: "Empty" containers may still contain hazardous residues. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
